Product packaging for 2,4-D Butyl ester(Cat. No.:CAS No. 94-80-4)

2,4-D Butyl ester

Cat. No.: B1664008
CAS No.: 94-80-4
M. Wt: 277.14 g/mol
InChI Key: UQMRAFJOBWOFNS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Phenoxy Herbicides

The discovery and development of phenoxy herbicides marked a significant turning point in agricultural science, offering a new era of selective weed control. This class of synthetic chemicals, which mimic natural plant growth hormones, has been the subject of extensive research since the mid-20th century.

Emergence of 2,4-D and its Esters in Agricultural Science

The journey of phenoxy herbicides began in the 1940s with the independent discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) in the United Kingdom and the United States. researchgate.net This synthetic auxin was found to be a potent plant growth regulator, capable of selectively killing broad-leaved weeds without harming cereal crops. cambridge.orgresearchgate.net The commercial release of 2,4-D in 1946 revolutionized agriculture by providing an effective and inexpensive method for weed management in crops like wheat, corn, and rice. researchgate.netmt.govwikipedia.org Its introduction is considered a pivotal moment that initiated the modern era of weed science. researchgate.net

The success of 2,4-D spurred further research into related compounds, leading to the development of various ester and salt formulations. wikipedia.org These derivatives were designed to enhance properties such as absorption, translocation, and efficacy under different environmental conditions. mt.govresearchgate.net The ester forms, in particular, were noted for their increased potency. mt.gov

Butyl 2,4-dichlorophenoxyacetate (B1228070) as a Specific Derivative in Research

Among the various derivatives of 2,4-D, Butyl 2,4-dichlorophenoxyacetate emerged as a significant subject of study. researchgate.netsolubilityofthings.comnih.gov This butyl ester of 2,4-D was developed to improve the herbicidal efficacy and application characteristics of the parent acid. solubilityofthings.com Research has focused on its synthesis, chemical properties, and its behavior as a selective herbicide for controlling broadleaf weeds in various crops. google.com

Academic Trajectory of Toxicity and Environmental Fate Studies

The widespread use of 2,4-D and its derivatives, including Butyl 2,4-dichlorophenoxyacetate, prompted extensive academic investigation into their toxicological profiles and environmental impact. cambridge.orgpjoes.com Early studies focused on the acute toxicity and mechanisms of action in target plants. researchgate.net Over time, the scope of research expanded to include the environmental fate of these compounds, examining their persistence in soil and water, degradation pathways, and potential effects on non-target organisms. wikipedia.orgnih.govresearchgate.net

A significant area of research has been the metabolic fate of 2,4-D esters in animals. Studies on rats, for instance, have shown that Butyl 2,4-dichlorophenoxyacetate is rapidly hydrolyzed in the body to form 2,4-D acid, which is then excreted. nih.gov Research has also investigated the potential for these herbicides to cause adverse effects, with some studies linking exposure to various health concerns. pjoes.comresearchgate.net The environmental presence of 2,4-D and its metabolites, such as 2,4-dichlorophenol (B122985), has been a subject of ongoing monitoring and research due to their potential risks to ecosystems. nih.govnih.govresearchgate.net

Significance of Butyl 2,4-dichlorophenoxyacetate in Contemporary Agri-Environmental Research

Butyl 2,4-dichlorophenoxyacetate continues to be a relevant compound in modern agricultural and environmental research, primarily due to its ongoing use and the need to understand its long-term impacts.

Role in Weed Management Systems and Associated Research

Butyl 2,4-dichlorophenoxyacetate remains a tool in weed management systems for controlling broadleaf weeds in various agricultural settings. scispace.com Its effectiveness and relatively low cost contribute to its continued use. researchgate.net Current research often focuses on optimizing its application to maximize efficacy while minimizing environmental contamination. scispace.com This includes studying its effects on soil microbial populations, which are crucial for nutrient cycling. For example, studies have investigated how Butyl 2,4-dichlorophenoxyacetate impacts nitrogen-transforming bacteria in different soil types. scispace.com

Environmental Presence and Research Implications for Non-Target Organisms

The environmental presence of Butyl 2,4-dichlorophenoxyacetate and its parent compound, 2,4-D, is a significant area of contemporary research. nih.gov Monitoring studies have detected 2,4-D in surface water, soil, and air, particularly in agricultural regions. nih.gov This has led to a substantial body of research on the ecotoxicological effects on non-target organisms. nih.govresearchgate.net

Studies have explored the toxicity of 2,4-D and its derivatives to a range of organisms, including aquatic invertebrates, fish, birds, and soil microorganisms. nih.govscispace.comnih.gov Research has shown that the toxicity can vary depending on the species, life stage, and exposure route. nih.gov For instance, some studies have indicated that certain formulations of 2,4-D can be more toxic than the parent acid. nih.gov The potential for long-term ecological effects and the impact on biodiversity remain active areas of scientific inquiry. scispace.comresearchgate.net

Interactive Data Table: Properties of 2,4-D and its Butyl Ester

Property2,4-Dichlorophenoxyacetic acid (2,4-D)Butyl 2,4-dichlorophenoxyacetate
Chemical Formula C8H6Cl2O3C12H14Cl2O3
Molar Mass 221.04 g/mol 277.14 g/mol
Appearance White to yellow powder-
Melting Point 140.5 °C-
Boiling Point 160 °C at 0.4 mm Hg-
Water Solubility 900 mg/L-
Primary Use Systemic herbicideHerbicide
Mode of Action Synthetic auxin, causes uncontrolled growthSimilar to 2,4-D

Data sourced from various chemical databases and scientific publications. wikipedia.orgnih.gov

Interactive Data Table: Key Research Findings on Butyl 2,4-dichlorophenoxyacetate and Related Compounds

Research AreaKey FindingsReferences
Metabolism Butyl 2,4-dichlorophenoxyacetate is rapidly hydrolyzed to 2,4-D acid in rats and excreted in urine. nih.gov
Environmental Fate 2,4-D has a half-life of 6.2 days in aerobic mineral soils and is broken down by microbes. wikipedia.org
Soil Microbiology Butyl 2,4-dichlorophenoxyacetate can inhibit autotrophic nitrifying bacteria in soil. scispace.com
Ecotoxicology 2,4-D exposure can increase mortality rates in non-target animals like fish and birds. nih.gov
Synthesis Can be prepared by reacting 2,4-dichlorophenoxyacetic acid with butanol using a catalyst. google.com

Human Health Considerations in Current Research Paradigms

Research into the human health implications of Butyl 2,4-dichlorophenoxyacetate is multifaceted, exploring its metabolic fate, and its effects at the cellular and systemic levels. Since Butyl 2,4-dichlorophenoxyacetate is an ester of 2,4-dichlorophenoxyacetic acid (2,4-D), much of the toxicological consideration revolves around the parent acid, to which the ester is rapidly metabolized in the body. nih.gov Current research paradigms focus on understanding its potential for endocrine disruption, genotoxicity, cytotoxicity, and neurobehavioral effects.

Metabolic Fate

Studies in animal models, specifically Wistar rats, indicate that Butyl 2,4-dichlorophenoxyacetate is rapidly hydrolyzed in the body to form 2,4-D. nih.gov Following administration, the vast majority of the compound is excreted in the urine as the free acid within 48 hours. nih.gov Research has not detected the parent ester or amino acid conjugates in the urine of treated rats, suggesting a swift and nearly complete conversion to 2,4-D. nih.gov This rapid hydrolysis is a critical factor in toxicological assessments, as the systemic exposure is predominantly to 2,4-D rather than the original butyl ester.

Endocrine Disruption Potential

Butyl 2,4-dichlorophenoxyacetate is identified as a potential endocrine disruptor. endocrinedisruption.orgnih.gov Research has investigated its ability to interfere with hormonal pathways. For instance, early studies noted that the administration of 2,4-dichlorophenoxyacetic butyl ester induced changes in brain serotonin (B10506) and 5-hydroxyindoleacetic acid levels. endocrinedisruption.org The broader parent compound, 2,4-D, has been evaluated for its potential to interact with estrogen, androgen, and thyroid pathways. cdc.gov However, some evaluations concluded that 2,4-D is unlikely to cause endocrine disruption in humans at environmentally relevant exposure levels. cdc.gov The liposoluble nature of compounds like 2,4-D suggests they can affect the spatial organization of cell membranes, which may play a role in their toxicity mechanisms. nih.gov

Genotoxicity and Mutagenicity

The genotoxic potential of phenoxyacetic acid derivatives is a significant area of investigation. pjoes.com Butyl(2,4-dichlorophenoxy) acetate (B1210297) has been evaluated in mutagenicity tests such as the Ames test, which assesses the potential of a chemical to induce mutations in bacteria. nih.gov Research on the parent compound, 2,4-D, has shown it can cause genetic damage in cell cultures and laboratory animals, including an increase in abnormal chromosomes in the bone marrow cells of rats and mice and breaks in human DNA. pjoes.com The mutagenicity of 2,4-D has been linked to homologous recombination, A→G mutations, sister chromatid exchange, and DNA strand breaks. pjoes.com Despite these findings, the available data on the genotoxicity of 2,4-D is sometimes considered controversial or inconclusive. pjoes.com

Cytotoxicity Mechanisms

Studies on the cytotoxic effects of 2,4-D, the primary metabolite of Butyl 2,4-dichlorophenoxyacetate, have provided insights into its mechanisms of action at the cellular level. Research using human hepatoma (HepG2) cell lines indicates that 2,4-D can induce apoptosis. nih.gov This process is reportedly accompanied by a disruption of the mitochondrial membrane potential. nih.gov This suggests that the cytotoxic effects may be exerted through a direct impact on mitochondria, leading to programmed cell death. pjoes.comnih.gov It is also proposed that 2,4-D can induce free radical reactions, leading to an increase in free radical levels that cause DNA damage and subsequent cell death. pjoes.com

Neurobehavioral Effects

The neurobehavioral toxicity of Butyl 2,4-dichlorophenoxyacetate has been examined in animal models. Studies in rats have shown that administration of the compound can produce depressions in locomotor activity and increases in landing foot splay. nih.gov Interestingly, tolerance to these effects developed after repeated exposure. nih.gov The spectrum of neurobehavioral effects can vary with different ester isomers. sigmaaldrich.com Research on the parent compound, 2,4-D, has also identified neurotoxic signs in animal studies at high dose levels. 24d.info

Interactive Data Table: Summary of Research Findings

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14Cl2O3 B1664008 2,4-D Butyl ester CAS No. 94-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-(2,4-dichlorophenoxy)acetate
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InChI

InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3
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InChI Key

UQMRAFJOBWOFNS-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl
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Molecular Formula

C12H14Cl2O3
Record name 2,4-D, N-BUTYL ESTER
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DSSTOX Substance ID

DTXSID5020443
Record name 2,4-D Butyl ester
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Molecular Weight

277.14 g/mol
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Physical Description

2,4-d, n-butyl ester is a clear colorless to light brown liquid. (NTP, 1992), Colorless to light brown liquid; [CAMEO]
Record name 2,4-D, N-BUTYL ESTER
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Record name Butyl dichlorophenoxyacetate
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Boiling Point

295 to 297 °F at 1 mmHg (NTP, 1992)
Record name 2,4-D, N-BUTYL ESTER
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Flash Point

Greater than 175 °F (open cup) /2,4-D esters/
Record name 2,4-D BUTYL ESTER
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 46 mg/l at 25 °C
Record name 2,4-D, N-BUTYL ESTER
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Density

1.235 to 1.245 at 68 °F (NTP, 1992)
Record name 2,4-D, N-BUTYL ESTER
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Vapor Pressure

0.0000616 [mmHg], 6.16X10-5 mm Hg @ 25 °C
Record name Butyl dichlorophenoxyacetate
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Impurities

CANADIAN DEPT NATL HEALTH & WELFARE REPORTED ON OCT 23, 1980, THAT SOME COMMERCIAL SAMPLES OF 2,4-D BUTYL ESTER CONTAIN SMALL QUANTITIES OF 2,7- & 2,8-DICHLORODIBENZO-P-DIOXIN, 1,3,7- OR 1,3,8-TRICHLORODIBENZO-P-DIOXIN, & 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/
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CAS No.

94-80-4
Record name 2,4-D, N-BUTYL ESTER
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Record name Butyl (2,4-dichlorophenoxy)acetate
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Record name Butyl 2,4-dichlorophenoxyacetate
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Melting Point

9 °C
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Synthesis and Formation Pathways of Butyl 2,4 Dichlorophenoxyacetate

Industrial Synthesis Methodologies and Chemical Precursors

The principal route for manufacturing Butyl 2,4-dichlorophenoxyacetate (B1228070) is through the direct esterification of its parent acid, 2,4-Dichlorophenoxyacetic acid (2,4-D). The primary chemical precursors for this process are 2,4-Dichlorophenoxyacetic acid and n-butanol.

The precursor, 2,4-D, is itself manufactured via two main commercial processes. The first involves the chlorination of phenol (B47542) to produce 2,4-dichlorophenol (B122985), which is then condensed with chloroacetic acid. who.intgoogle.com The second method involves condensing phenol with chloroacetic acid to form phenoxyacetic acid, which is subsequently chlorinated to yield 2,4-D. who.intwikipedia.org

Precursor/ReagentChemical FormulaRole in Synthesis
2,4-Dichlorophenoxyacetic Acid (2,4-D)C₈H₆Cl₂O₃Acid precursor
n-ButanolC₄H₁₀OAlcohol precursor
Sulfuric AcidH₂SO₄Catalyst
Ferric ChlorideFeCl₃Catalyst

The synthesis of Butyl 2,4-dichlorophenoxyacetate is achieved through the Fischer esterification of 2,4-Dichlorophenoxyacetic acid with n-butanol. who.intchemchart.com In this reaction, the carboxylic acid (2,4-D) and the alcohol (n-butanol) react in the presence of an acid catalyst. A solvent is often used, and the mixture is heated under reflux to drive the reaction to completion. Water is produced as a byproduct and is typically removed to shift the chemical equilibrium towards the formation of the ester, thereby increasing the product yield. google.com

A typical laboratory or industrial preparation involves mixing 2,4-Dichlorophenoxyacetic acid, n-butanol, and a catalyst in a suitable solvent like dimethylbenzene or another solvent oil. google.com The mixture is heated, and the water formed during the reaction is continuously removed. google.com After a reaction time of several hours, the mixture is cooled, neutralized, and washed. google.com The final product is then obtained after distilling off the solvent and purifying the resulting ester, often through vacuum distillation. google.com

Catalysts are crucial for achieving a high yield and a practical reaction rate in the synthesis of Butyl 2,4-dichlorophenoxyacetate.

Acid Catalysts : Strong mineral acids are the most common catalysts for this type of esterification. Concentrated sulfuric acid is frequently used due to its effectiveness and low cost. google.com It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Metal-Based Catalysts : Ferric chloride (FeCl₃) has also been reported as a catalyst for the esterification of 2,4-D with butanol. who.int

CatalystReactantsReaction TimeYieldReference
Sulfuric Acid2,4-D, n-Butanol, Solvent2-5 hours>98% google.com
Ferric Chloride2,4-D, ButanolNot SpecifiedNot Specified who.int

Formation within Environmental Matrices

The formation of Butyl 2,4-dichlorophenoxyacetate directly within the environment is not a primary pathway. The compound is introduced into the environment through its application as a herbicide. The prevailing environmental and biological processes tend to break down, or hydrolyze, the ester back into its parent acid, 2,4-D.

There is limited evidence to suggest that 2,4-D is converted into Butyl 2,4-dichlorophenoxyacetate through biotransformation in the environment. Instead, the metabolic fate of 2,4-D esters in organisms is rapid hydrolysis back to the parent 2,4-D acid. nih.gov

In Animals : Studies in rats have shown that 2,4-D butyl ester is quickly hydrolyzed in the body to form 2,4-D acid, which is then excreted. nih.gov

In Plants : Plants also readily hydrolyze 2,4-D esters to 2,4-D, which is the biologically active form of the herbicide. nih.govnih.gov The subsequent metabolism in plants involves various transformations of the 2,4-D acid itself, such as conjugation with glucose or amino acids. nih.govcgiar.org

In Microorganisms : The degradation of 2,4-D in the environment is primarily driven by soil microorganisms, which utilize it as a carbon source. wikipedia.orgresearchgate.net The metabolic pathways involve the breakdown of the 2,4-D molecule, not its esterification. researchgate.net

Therefore, biotransformation pathways in soil, plants, or animals are primarily degradative, leading to the breakdown of Butyl 2,4-dichlorophenoxyacetate, rather than its synthesis from 2,4-D.

The spontaneous chemical esterification of 2,4-D with butanol in the environment is thermodynamically unfavorable under typical conditions. The reaction requires specific conditions, such as the presence of an acid catalyst and the removal of water, which are characteristic of industrial synthesis rather than natural environmental matrices like soil or water.

Environmental waters are generally neutral or slightly alkaline. Under alkaline conditions, the hydrolysis of the ester is favored, leading to its degradation. nih.gov For esterification to occur, acidic conditions would be necessary to catalyze the reaction, and a mechanism for water removal would need to be present to drive the equilibrium toward the product side. Such a combination of factors is highly unlikely to occur in a typical environmental setting.

Environmental Fate and Transport Research of Butyl 2,4 Dichlorophenoxyacetate

Degradation Mechanisms and Kinetics in Environmental Compartments

The environmental persistence and transformation of Butyl 2,4-dichlorophenoxyacetate (B1228070) are governed by a combination of chemical and physical processes. This section details the primary degradation mechanisms, including hydrolysis and photolysis, that influence the compound's fate in various environmental compartments.

Hydrolysis in Aqueous Systems

Hydrolysis is a significant degradation pathway for Butyl 2,4-dichlorophenoxyacetate in aqueous environments. The rate of this chemical breakdown is influenced by factors such as pH and temperature. The primary hydrolysis products are 2,4-dichlorophenoxyacetic acid and butanol. epa.gov

The rate of hydrolysis of Butyl 2,4-dichlorophenoxyacetate is highly dependent on the pH of the aqueous solution. epa.gov Generally, the hydrolysis rate increases significantly in alkaline conditions. epa.govcapes.gov.br In acidic to neutral solutions (pH 5 and 7), the hydrolysis is slow. epa.gov For instance, at 25°C, the half-life of Butyl 2,4-dichlorophenoxyacetate was found to be 23.5 days at pH 5 and 5.8 days at pH 7. epa.gov However, in a basic solution of pH 9, the half-life dramatically decreased to 10.7 minutes. epa.gov This indicates that the ester linkage is susceptible to base-catalyzed hydrolysis.

For the related compound, 2,4-D 2-ethylhexyl ester, hydrolysis is also faster under alkaline conditions, with a reported half-life of 48 days at pH 7 and 2.2 days at pH 9. fao.org Similarly, the hydrolysis of 2,4-D butoxyethyl ester is catalyzed by both acid and base, with the slowest rate occurring just below pH 4. nih.gov Its calculated half-life at 28°C decreases from 26 days at pH 6 to 0.6 hours at pH 9. nih.gov

Hydrolysis Half-life of Butyl 2,4-dichlorophenoxyacetate at 25°C
pHHalf-life
523.5 days
75.8 days
910.7 minutes

Temperature plays a crucial role in the rate of hydrolytic degradation of Butyl 2,4-dichlorophenoxyacetate. epa.gov As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. researchgate.net In a pH 7 solution, the half-life of Butyl 2,4-dichlorophenoxyacetate was observed to be 21.5 days at 15°C, which decreased to 5.8 days at 25°C and further to 3.9 days at 35°C. epa.gov This demonstrates a clear trend of faster degradation at higher temperatures. The average temperature coefficient for this hydrolysis reaction was reported to be 2.57. epa.gov

Effect of Temperature on Hydrolysis Half-life of Butyl 2,4-dichlorophenoxyacetate at pH 7
Temperature (°C)Half-life
1521.5 days
255.8 days
353.9 days

Photolysis and Photo-transformation Pathways

Photolysis, or degradation by light, is another important process affecting the environmental fate of Butyl 2,4-dichlorophenoxyacetate. nih.govinchem.org This process involves the absorption of light energy, leading to the breakdown of the molecule into various photo-transformation products.

The photodecomposition of Butyl 2,4-dichlorophenoxyacetate can proceed through several pathways, resulting in a variety of products. nih.govinchem.org Irradiation of the n-butyl ester of 2,4-dichlorophenoxyacetic acid in both liquid and vapor phases has been shown to cause dechlorination at the ortho position. nih.gov This process is accompanied by simultaneous reduction and a Photo-Fries rearrangement, which produces volatile photoproducts. nih.gov

Other identified degradation pathways include the cleavage of the ether bond, which leads to the formation of chlorophenols, and a Norrish Type II photoprocess. nih.gov The primary breakdown products identified through gas chromatography-mass spectrometry (GC-MS) are 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenol (B122985), indicating that the degradation occurs mainly via cleavage of the ester and aryl ether bonds. epa.gov Hydrochloric acid has also been identified as a photoproduct. inchem.org

The efficiency of photolysis is dependent on the wavelength of the incident light. Studies have shown that ultraviolet (UV) light, particularly around 300 nm, is effective in degrading Butyl 2,4-dichlorophenoxyacetate. nih.gov When irradiated with UV light at 300 nm, the n-butyl ester of 2,4-dichlorophenoxyacetic acid undergoes decomposition with a half-time of approximately 13 days. nih.gov In contrast, photodecomposition is negligible at 350 nm. inchem.org Research on the photolysis of the pure n-butyl, mixed n-butyl, and isobutyl esters of 2,4-D in aqueous and hydrocarbon solutions showed that reductive dechlorination was preferential at the ortho position at 300 nm, regardless of the solvent. inchem.org

Microbial Degradation in Soil and Water Systems

The breakdown of Butyl 2,4-dichlorophenoxyacetate in the environment is primarily a biological process driven by a diverse array of microorganisms. In soil and water, the ester form, Butyl 2,4-dichlorophenoxyacetate, is rapidly hydrolyzed to its parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D). Subsequently, soil and water microorganisms utilize 2,4-D as a source of carbon and energy, leading to its degradation. nih.govresearchgate.net The rate and extent of this microbial degradation are influenced by the types of microorganisms present, the enzymatic pathways they employ, and a variety of environmental factors. nih.govcdc.gov Decomposition and metabolism by soil microorganisms are the primary methods for the transformation of residual 2,4-D in the natural environment. nih.gov The persistence of 2,4-D varies, with a reported half-life ranging from less than a day to several weeks under different conditions. cdc.gov

Bacterial and Fungal Species Involved in Biodegradation

A multitude of bacterial and fungal species capable of degrading 2,4-D have been isolated from various environments. nih.govresearchgate.net These microorganisms are considered the most effective agents for remediating 2,4-D contamination due to their wide distribution and diverse metabolic capabilities. nih.gov

Prominent bacterial genera known for their 2,4-D biodegradation potential include Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter, and Ochrobactrum. nih.govresearchgate.net For instance, Cupriavidus pinatubonensis strain BJ71 has demonstrated the ability to degrade 99% of an initial 350 mg/L concentration of 2,4-D within six days under optimal conditions. nih.gov Similarly, the introduction of Novosphingobium sp. strain DY4 into soil microcosms resulted in the near-complete elimination of 200 mg/L of 2,4-D within five to seven days. nih.gov

Fungi from the divisions Ascomycota, Basidiomycota, and Mucoromycota are also recognized for their capacity to break down organic pollutants like 2,4-D. nih.govresearchgate.net Specific fungal genera involved in 2,4-D degradation include Mortierella, Umbelopsis, Penicillium, and Aspergillus. nih.govresearchgate.net Studies have shown that Mortierella isabellina and Aspergillus penicilloides are particularly effective at degrading 2,4-D. nih.gov Some white-rot fungi, such as Rigidoporus sp. FMD21, utilize both intracellular and extracellular enzymes to degrade phenoxy herbicides. vu.nl

CategoryGenus/SpeciesKey FindingsReference(s)
Bacteria Cupriavidus pinatubonensis BJ71Degraded 99% of 350 mg/L 2,4-D in 6 days. nih.gov
Novosphingobium sp. DY4Achieved 96% degradation of 200 mg/L 2,4-D in 5-7 days. nih.gov
Pseudomonas sp.A well-known genus involved in 2,4-D degradation. nih.govfrontiersin.org
Bradyrhizobium sp.Strains isolated from pristine environments show 2,4-D degradation capabilities. frontiersin.orgnih.gov
Halomonas sp.A moderately halophilic bacterium that degrades 2,4-D using the common pathway. researchgate.net
Fungi Mortierella isabellinaShowed superior performance in degrading 2,4-D. nih.gov
Aspergillus penicilloidesDemonstrated high efficiency in 2,4-D breakdown. nih.gov
Penicillium sp.The first report of a Penicillium strain capable of degrading 2,4-D. nih.gov
Rigidoporus sp. FMD21A white-rot fungus that uses laccase and cytochrome P450 enzymes. nih.govvu.nl
Umbelopsis isabellinaA fungal strain responsive to the presence of 2,4-D for degradation. researchgate.net
Enzymatic Pathways of Biodegradation

The microbial degradation of 2,4-D proceeds through a well-characterized aerobic pathway involving a series of enzymatic reactions. nih.govresearchgate.net The most studied pathway is encoded by the tfd genes. researchgate.net

The process is initiated by the cleavage of the ether bond of the 2,4-D molecule. This crucial first step is catalyzed by the α-ketoglutarate-dependent 2,4-D dioxygenase, an enzyme encoded by the tfdA gene. nih.govnih.gov This reaction converts 2,4-D into 2,4-dichlorophenol (2,4-DCP). nih.govresearchgate.net

Following this, the pathway continues as follows:

Hydroxylation : The 2,4-DCP is hydroxylated by 2,4-DCP hydroxylase (encoded by tfdB) to form 3,5-dichlorocatechol (B76880). nih.govnih.gov

Ring Cleavage : The aromatic ring of 3,5-dichlorocatechol is cleaved. This is an ortho cleavage reaction catalyzed by chlorocatechol 1,2-dioxygenase (encoded by tfdC), which results in the formation of 2,4-dichloro-cis,cis-muconate. nih.govnih.gov

Cycloisomerization : Chloromuconate cycloisomerase (encoded by tfdD) converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.govresearchgate.net

Hydrolysis : The 2-chlorodienelactone is then transformed into 2-chloromaleylacetate (B1243639) by chlorodienelactone hydrolase (encoded by tfdE). nih.govresearchgate.net

Reduction : Finally, chloromaleylacetate reductase (encoded by tfdF) converts 2-chloromaleylacetate to 3-oxoadepate, which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization. nih.govresearchgate.net

Fungal degradation can involve different enzymes. For example, some fungi like Penicillium sp. and Rigidoporus sp. FMD21 utilize cytochrome P450 monooxygenases (CYPs) and extracellular enzymes like laccase and manganese peroxidase for the transformation of 2,4-D. nih.gov

Genetic Basis of Microbial Degradation (e.g., tfdA gene)

The genetic foundation for 2,4-D biodegradation is most extensively studied in bacteria and is often located on plasmids, which can be transferred between different bacterial species. nih.gov The canonical pathway is encoded by a set of genes known as the tfd genes, famously characterized in the plasmid pJP4 from Cupriavidus necator JMP134. researchgate.netnih.gov

The tfdA gene is pivotal as it codes for the enzyme that catalyzes the initial and rate-limiting step in the degradation pathway. nih.govnih.gov There are different classes of tfdA genes. For example, tfdAα genes have been found in α-Proteobacteria isolated from pristine environments and are believed to be the ancestral origin of the more commonly studied tfdA genes found in β- and γ-Proteobacteria. nih.gov The TfdAα enzyme exhibits a higher specific activity for non-chlorinated phenoxyacetates compared to 2,4-D, suggesting an evolutionary adaptation of these genes in response to the widespread use of chlorinated herbicides. nih.gov

The entire degradation pathway is often encoded by a cluster of genes. In the case of plasmid pJP4, the chlorocatechol oxidative operon consists of the tfdC, tfdD, tfdE, and tfdF genes, which work sequentially to break down the intermediate products. researchgate.net The presence of these genes on mobile genetic elements like plasmids and transposons facilitates their horizontal transfer among soil bacteria, enabling the rapid evolution and dissemination of the 2,4-D degradation trait in microbial communities. nih.gov

Impact of Soil Properties on Microbial Degradation

The physical and chemical properties of soil significantly influence the microbial degradation of Butyl 2,4-dichlorophenoxyacetate. Key soil properties affecting this process include organic matter content, pH, and texture (clay content). researchgate.netscispace.comnih.gov

Organic Matter : Soil organic matter (OM) plays a dual role. It can enhance the persistence of the herbicide by increasing its adsorption, but it also supports a larger and more active microbial population. researchgate.netmsss.com.my Microbial populations in soils with higher organic matter tend to be less affected by herbicide application. researchgate.net The degradation of 2,4-D is strongly and positively correlated with the organic carbon content of sediments. researchgate.net

Soil pH : Soil pH affects both the chemical state of the herbicide and the activity of microbial populations. Butyl 2,4-dichlorophenoxyacetate application can have different effects on microbial communities in soils with different pH levels. For example, in one study, its application inhibited aerobic bacteria and actinomycetes in an acidic Oxisol soil (pH 5.9) but stimulated them in an alkaline Fluvo-aquic soil (pH 8.3). scispace.com

Clay Content and Texture : Soils with high clay content can enhance the persistence of the herbicide due to increased adsorption. researchgate.net The texture of the soil, which is determined by the relative proportions of sand, silt, and clay, influences water retention, aeration, and microbial habitat, all of which can impact degradation rates.

A study on two different soils showed that the negative effects of high concentrations of 2,4-D butyl ester were more pronounced in soil with low organic matter and fertility compared to a soil with high organic matter and fertility. researchgate.net

Influence of Environmental Conditions on Biodegradation Rate

Environmental conditions are critical determinants of the rate at which Butyl 2,4-dichlorophenoxyacetate is biodegraded by microorganisms. nih.gov The primary factors include temperature, moisture, oxygen availability, and the concentration of the herbicide itself. cdc.gov

Temperature : Microbial activity and, consequently, degradation rates are highly dependent on temperature. Optimal degradation by bacterial strains has been observed at temperatures between 30°C and 40°C. researchgate.net Extreme temperatures, both low (e.g., 20°C) and high (e.g., 50°C), can significantly reduce or inhibit bacterial growth and degradation activity. researchgate.net

Moisture : Soil moisture is essential for microbial life and for the transport of the herbicide to the microorganisms. Degradation rates are generally optimal in moist soils and decrease in conditions that are too dry or waterlogged (anaerobic).

Oxygen Availability : The primary and most efficient degradation pathway for 2,4-D is aerobic, requiring oxygen. researchgate.net Under anaerobic conditions, such as in saturated soils or deep groundwater, the degradation of 2,4-D is significantly slower, with half-lives ranging from 41 to 333 days, compared to a typical aerobic half-life of about 15 days in aquatic environments. cdc.govnih.gov

Herbicide Concentration : The concentration of Butyl 2,4-dichlorophenoxyacetate can also affect microbial populations. While low to moderate concentrations (e.g., 10 and 100 µg g⁻¹) can sometimes stimulate the growth of degrading bacteria, very high concentrations (e.g., 1000 µg g⁻¹) can be toxic and lead to a decline in microbial counts. researchgate.netmdpi.com However, some adapted bacterial strains can maintain high degradation efficiency (over 99%) across a range of concentrations from 300 to 700 mg/L. researchgate.net

Adsorption and Desorption in Soil and Sediment

The processes of adsorption (binding) and desorption (release) of Butyl 2,4-dichlorophenoxyacetate and its primary metabolite, 2,4-D, to soil and sediment particles are crucial in determining its environmental fate, mobility, and bioavailability for microbial degradation. nih.govresearchgate.net

Adsorption is significantly influenced by soil and sediment properties, particularly organic carbon (OC) content and pH. msss.com.myresearchgate.net The sorption coefficient (Kd) for 2,4-D is positively correlated with the OC content of the soil or sediment. msss.com.myresearchgate.net This indicates that soils and sediments rich in organic matter will adsorb more of the compound, reducing its concentration in the water phase and potentially slowing its transport to groundwater. msss.com.my Intra-particle diffusion into the organic matter matrix is a likely mechanism for this sorption. msss.com.my

Soil pH has a negative correlation with 2,4-D adsorption. researchgate.net As an acidic herbicide (pKa ≈ 2.8), 2,4-D exists predominantly in its anionic (negatively charged) form in most soils (pH 4-8). nih.gov At lower pH, more of the herbicide is in its neutral, molecular form, which is more readily adsorbed. At higher (basic) pH, the anionic form is repelled by the negatively charged surfaces of clay and organic matter, leading to decreased adsorption and increased mobility. mdpi.com

Desorption studies show that a significant portion of the adsorbed 2,4-D can be released back into the soil solution. researchgate.net In one study, between 62% and 100% of the sorbed 2,4-D was released from wetland sediments within 8 hours, suggesting that sediments can act as a temporary source of the herbicide to the overlying water column. researchgate.net The rate and extent of desorption can also be influenced by the organic carbon content, with sediments having higher OC exhibiting more hysteresis (a lag in desorption compared to adsorption). researchgate.net

ParameterInfluence on AdsorptionMechanism/ReasonReference(s)
Organic Carbon (OC) Positive Correlation (Higher OC = Higher Adsorption)2,4-D binds to organic matter; intra-particle diffusion into the organic matrix. msss.com.myresearchgate.net
Soil/Sediment pH Negative Correlation (Higher pH = Lower Adsorption)At higher pH, 2,4-D is anionic and repelled by negatively charged soil colloids. researchgate.netmdpi.com
Clay Content Positive InfluenceProvides surface area for adsorption, though less influential than organic matter for 2,4-D. researchgate.netmsss.com.my
Temperature Minor Positive EffectA small but significant increase in sorption was observed at 25°C compared to 5°C. researchgate.net
Factors Affecting Adsorption Coefficients (Koc, Kd)

The adsorption of Butyl 2,4-dichlorophenoxyacetate to soil and sediment is a key process governing its mobility and bioavailability. This process is quantified by the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). While specific Koc and Kd values for the butyl ester are not extensively documented, studies on the parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D), into which the ester rapidly hydrolyzes in the environment, provide essential insights. The ester's properties, such as being practically insoluble in water and soluble in organic solvents, suggest a tendency to adsorb to organic matter.

Several soil characteristics significantly influence these adsorption coefficients:

Soil Organic Carbon (OC) Content: This is a primary factor. Herbicide sorption generally increases with higher soil organic carbon content. nih.govresearchgate.net Studies on 2,4-D have shown a strong positive correlation between the Freundlich adsorption coefficient (Kf) and the organic carbon content (r = 0.910). researchgate.net The removal of organic matter from soils has been demonstrated to decrease Kd values for 2,4-D by 26.7% to 28.0%, confirming the critical role of organic matter in its retention. researchgate.net

Clay Content: The amount and type of clay in the soil also affect adsorption. nih.govresearchgate.net A strong positive correlation has been observed between the Kd values of herbicides and the percentage of clay in the soil. researchgate.net

Soil pH: Soil pH can alter the surface charge of soil colloids and the ionization state of the herbicide, thereby influencing adsorption. nih.gov For 2,4-D, a weak acid, adsorption is generally greater in acidic soils. As pH increases, the herbicide becomes more anionic, leading to repulsion from negatively charged soil particles and decreased adsorption. mdpi.com Research has shown a negative correlation between the adsorption coefficient and soil pH (r = −0.635). researchgate.net

Organic Matter Quality: The extent of 2,4-D sorption per unit of organic carbon can vary among different soils, suggesting that the quality and composition of the organic matter also play a role. nih.gov

Studies have reported Freundlich distribution coefficients (Kf) for 2,4-D ranging from 0.81 to 2.89 µg(1 - 1/n) g⁻¹ mL(1/n), indicating weak sorption. nih.gov Another study on various Malaysian soils found Kd and KF values for 2,4-D ranging from 1.35 to 35.26 and 2.70 to 42.04, respectively, with the highest sorption occurring in peat soil, which is rich in organic matter. researchgate.net

Factors Influencing Adsorption of Butyl 2,4-dichlorophenoxyacetate and its Metabolite 2,4-D

FactorEffect on Adsorption (Kd, Koc)Supporting Evidence
Soil Organic Carbon (OC)Positive Correlation (Higher OC leads to higher adsorption)Sorption generally increases with increasing soil organic carbon content. nih.govresearchgate.net Strong positive correlation (r=0.910) between Kf and OC. researchgate.net
Clay ContentPositive Correlation (Higher clay content leads to higher adsorption)Adsorption is influenced by clay content. nih.govresearchgate.netresearchgate.net
Soil pHNegative Correlation (Higher pH leads to lower adsorption)Adsorption is greater in acidic conditions; a negative correlation (r = -0.635) observed between adsorption and pH. nih.govresearchgate.netmdpi.com
Organic Matter QualityVariableThe extent of sorption per unit of organic carbon varies among soils. nih.gov
Reversibility of Adsorption Processes

The reversibility of the adsorption of Butyl 2,4-dichlorophenoxyacetate and its primary metabolite, 2,4-D, is a critical factor in determining its long-term fate and potential for leaching. Adsorption is not always a fully reversible process, and a phenomenon known as hysteresis can occur, where the herbicide is more strongly retained by the soil during desorption than during adsorption.

Studies on 2,4-D have observed hysteresis in various soils, indicating that a fraction of the adsorbed herbicide is resistant to desorption. researchgate.net The formation of bound residues, which are not easily extractable with conventional solvents, is another indicator of partially irreversible adsorption. Research has shown that while 2,4-D is readily available immediately after application, it can become largely unavailable over time, with less than 2% being extractable after 60 days of incubation in some soils. nih.gov This suggests a strong binding or sequestration of the chemical within the soil matrix. nih.gov

However, the same study also found that the total amount of bound residue decreased between 30 and 60 days of incubation. nih.gov This suggests that the immobilization may be partially reversible, possibly due to bioaccumulation by soil microorganisms, with some residues later becoming available again for extraction or degradation. nih.gov The application of substances like beta-cyclodextrin (B164692) has been shown to facilitate the complete desorption of previously adsorbed 2,4-D by forming water-soluble complexes, highlighting that the reversibility can be influenced by other chemical species in the environment. nih.gov

Volatility and Atmospheric Transport

The tendency of a pesticide to volatilize and be transported in the atmosphere is a significant pathway for its distribution far from the application site. This is particularly relevant for ester formulations of 2,4-D, which are known to be more volatile than the parent acid or its amine salt forms.

Vapor Pressure and Emission Rates

The vapor pressure of a chemical is a key indicator of its potential to volatilize. Butyl 2,4-dichlorophenoxyacetate is described as a volatile compound. Its reported vapor pressure is 0.000146 mmHg at 25°C. While this value is relatively low, it is sufficient for the compound to enter the atmosphere, especially under warm and dry conditions. In contrast, the related 2-Butoxyethyl ester has an even lower vapor pressure of 4.5 x 10⁻⁶ mm Hg at 25°C, which still allows it to exist in both vapor and particulate phases in the atmosphere. nih.gov

Volatility Properties of Butyl 2,4-dichlorophenoxyacetate

PropertyValueReference
Vapor Pressure0.000146 mmHg at 25°C
Physical StateColorless oily liquid (pure); Brown liquid (crude)
Volatility DescriptionVolatile
Atmospheric Degradation Pathways

Once in the atmosphere, Butyl 2,4-dichlorophenoxyacetate is subject to degradation. The primary pathway for the atmospheric degradation of its vapors is through reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov For the similar 2,4-D butoxyethyl ester, the estimated half-life for this reaction in the air is approximately 15 hours. nih.gov This suggests that vapor-phase Butyl 2,4-dichlorophenoxyacetate would be degraded relatively quickly in the atmosphere during daylight hours. nih.gov Any portion of the compound that adsorbs to atmospheric particulates would be removed from the atmosphere through wet and dry deposition. nih.gov

Mobility and Leaching Potential in Aquatic and Terrestrial Environments

The mobility of Butyl 2,4-dichlorophenoxyacetate in soil and its potential to leach into groundwater are primarily governed by its solubility and adsorption characteristics. As an ester, it has low water solubility but rapidly hydrolyzes to the more water-soluble 2,4-D acid. nih.gov The mobility of the parent 2,4-D is considered moderate. ucanr.edu

The soil adsorption coefficient (Koc) is a crucial parameter; chemicals with low Koc values are weakly adsorbed and tend to be more mobile, moving with soil water, while those with high Koc values are strongly adsorbed and move primarily with eroded soil particles. ucanr.educhemsafetypro.com Given the relatively low to moderate adsorption coefficients reported for 2,4-D, it possesses the potential for leaching through the soil profile. nih.govucanr.edu The persistence of the compound also plays a role; a longer half-life in the soil increases the time available for it to be transported downwards. ucanr.edu

Groundwater Contamination Pathways

The primary pathway for groundwater contamination by Butyl 2,4-dichlorophenoxyacetate is through the leaching of its degradation product, 2,4-D, through the soil profile into underlying aquifers. Its high mobility, particularly in soils with low organic matter and clay content, combined with its persistence under certain environmental conditions, enhances the potential for it to percolate through the soil and reach groundwater systems. nih.govnih.gov The frequent detection of 2,4-D in groundwater samples globally is evidence of this contamination pathway. nih.gov The risk is amplified in agricultural areas with sandy soils and high rainfall or irrigation, which facilitate the downward movement of the chemical with infiltrating water.

Surface Water Runoff and Distribution

The environmental journey of Butyl 2,4-dichlorophenoxyacetate, a short-chain ester of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), is significantly influenced by its rapid transformation in the environment. Upon application, it is primarily transported from terrestrial to aquatic systems via surface water runoff, where its distribution is governed by its chemical properties and the surrounding environmental conditions.

Research indicates that the ester forms of 2,4-D, including the butyl ester, are prone to hydrolysis, converting into the more water-soluble and mobile 2,4-D acid. This process is a critical determinant of the compound's fate and distribution in surface waters. The rate of hydrolysis is significantly influenced by the pH of the water, with faster degradation occurring in more alkaline conditions. apvma.gov.aumass.gov In soil, this hydrolysis can be remarkably swift; one study noted a half-life for the this compound of just 26 minutes in Mahoon soil, indicating that the ester form is unlikely to persist long enough for extensive runoff to occur. apvma.gov.au

Once in an aquatic environment, the distribution of the resulting 2,4-D acid is widespread. Due to its high water solubility, it tends to remain in the water column rather than adsorbing to sediment. nih.gov However, some studies have detected 2,4-D in sediment, indicating that partitioning can occur.

Detailed Research Findings

Field studies and monitoring programs have provided insights into the concentrations of 2,4-D and its esters in surface waters following agricultural and other applications. While specific data for Butyl 2,4-dichlorophenoxyacetate is limited due to its rapid hydrolysis, studies on other 2,4-D esters and the parent acid offer a representative understanding of its likely behavior.

Runoff from treated soil is a primary pathway for the entry of 2,4-D into surface waters, with estimates of runoff ranging from 0.01% to 1% of the applied amount. nih.gov In a study conducted in southeastern New York, concentrations of 2,4-D in the Kisco River were found to exceed 1 microgram per liter, particularly during stormflow events which increase surface runoff. nih.gov

Direct application to water bodies for the control of aquatic weeds results in more immediate and higher concentrations. In one such instance, where a 2,4-D product was applied at a rate of 100 lbs per acre to a reservoir, the maximum detected concentration in the water was 0.037 ppm one hour after application. This concentration rapidly declined, with over 95% of the compound disappearing within eight hours. mass.gov

The persistence and distribution are also influenced by the specific formulation of the 2,4-D ester. For instance, a study on the 2,4-D butoxyethyl ester (BEE) in artificial ponds showed maximum water concentrations of 0.16 and 0.65 mg/L one day after application. mass.gov In this study, the concentration of the resulting 2,4-D acid reached nearly 3 mg/L within the first two weeks. mass.gov This highlights the transient nature of the ester form and the subsequent prevalence of the acid form in the water column.

The following data tables summarize key findings related to the hydrolysis and detection of 2,4-D esters and the parent acid in surface water environments.

Data on Hydrolysis of 2,4-D Esters

EsterMediumConditionsHalf-lifeReference
Butyl 2,4-dichlorophenoxyacetate Mahoon Soil-26 minutes apvma.gov.au
2,4-D Ethylhexyl Ester (EHE)Catlin Soil Slurry-1.25 hours apvma.gov.au
2,4-D Ethylhexyl Ester (EHE)Hanford Soil Slurry-1.45 hours apvma.gov.au
2,4-D Ethylhexyl Ester (EHE)Natural River WaterpH not specified6.2 hours apvma.gov.au
2,4-D Ethylhexyl Ester (EHE)Sterile BufferpH 9- apvma.gov.au

Concentrations of 2,4-D and its Esters in Surface Water

CompoundLocation/Study TypeApplication/EventMaximum ConcentrationTime After ApplicationReference
2,4-D (general) Treated Soil Runoff-~0.2 µg/LFollowing runoff nih.gov
2,4-D Kisco River, NYStormflow>1 µg/LDuring stormflow nih.gov
2,4-D ReservoirDirect application (100 lbs/acre)0.037 ppm1 hour mass.gov
2,4-D Butoxyethyl Ester (BEE) Artificial PondsDirect application0.16 - 0.65 mg/L1 day mass.gov
2,4-D Acid (from BEE) Artificial PondsDirect application~3 mg/LWithin 2 weeks mass.gov
2,4-D Ethylhexyl Ester (EHE) Natural River WaterLab study7.2% of initial24 hours apvma.gov.au
2,4-D Acid (from EHE) Natural River WaterLab study93.8% of initial24 hours apvma.gov.au

Toxicological Research and Ecotoxicological Impacts of Butyl 2,4 Dichlorophenoxyacetate

Metabolism and Toxicokinetics in Biological Systems

The toxicological profile of Butyl 2,4-dichlorophenoxyacetate (B1228070) is intrinsically linked to its metabolic fate within biological systems. Research indicates that the ester form is not the primary active agent of toxicity; rather, its effects are mediated through its hydrolysis product.

Hydrolysis to 2,4-D Acid in vivo

Upon entering a biological system, Butyl 2,4-dichlorophenoxyacetate undergoes rapid and extensive hydrolysis to its principal metabolite, 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov Studies in Wistar rats have demonstrated that the parent ester is quickly broken down in the body, a transformation catalyzed by esterase enzymes found in various tissues and blood. nih.govnih.gov This conversion is a critical first step in its toxicokinetic pathway, as the subsequent distribution, toxicity, and excretion are primarily those of 2,4-D acid. nih.gov

Excretion Pathways and Rates

The primary route of elimination for the metabolites of Butyl 2,4-dichlorophenoxyacetate is through the urine. nih.gov Following the in vivo hydrolysis to 2,4-D, the resulting acid is efficiently cleared from the body. In studies with male Wistar rats, approximately 95% of the administered dose was excreted in the urine as free 2,4-D acid within 48 hours of administration. nih.gov An additional 5% of the dose was eliminated over the subsequent 48-hour period. nih.gov The parent compound, Butyl 2,4-dichlorophenoxyacetate, is not detected in the urine, underscoring the completeness of its initial hydrolysis. nih.gov

Minor Metabolites and Their Identification

While the vast majority of Butyl 2,4-dichlorophenoxyacetate is converted to and excreted as 2,4-D acid, a minor metabolic pathway has been identified. nih.gov In rat studies, a metabolite constituting less than or equal to 2% of the initial dose was detected in urine samples through gas chromatography-mass spectroscopy (GC-MS) analysis. nih.gov This compound is believed to be a side-chain metabolite, with a proposed structure of a 2,4-D hydroxyethyl (B10761427) ester. nih.gov The precise mechanism leading to the formation of this minor metabolite has not been fully elucidated. nih.gov Notably, no amino acid conjugates of 2,4-D were detected in the urine of treated rats. nih.gov

Accumulation and Distribution in Tissues

Following its formation from the parent ester, 2,4-D acid is distributed throughout the body. pjoes.comcdc.govorst.edu Studies in rats have detected its presence in various tissues, including the stomach, blood, brain, and kidneys, shortly after administration. pjoes.comcdc.gov However, evidence suggests that 2,4-D does not significantly accumulate in any specific tissue. orst.edu Its elimination is relatively rapid, preventing long-term sequestration in the body. cdc.gov Some research involving repeated dosing in rats did show an accumulation of 2,4-D in the brain, suggesting that with continuous exposure, tissue concentrations can build up. nih.gov

ParameterFindingSpecies StudiedCitation
Primary Metabolic ProcessRapid hydrolysis to 2,4-D acidRat nih.gov
Primary Excretion PathwayUrineRat nih.gov
Excretion Rate~95% of dose excreted as 2,4-D acid within 48 hoursRat nih.gov
Parent Compound in UrineNot detectedRat nih.gov
Minor Metabolite2,4-D hydroxyethyl ester (proposed)Rat nih.gov
Tissue DistributionWide distribution of 2,4-D; no significant accumulation with single doseRat, Human pjoes.comorst.edu

Mechanisms of Toxicity

The toxicity of Butyl 2,4-dichlorophenoxyacetate is mediated by its primary metabolite, 2,4-D acid. The mechanisms involve complex interactions at the cellular and molecular levels, leading to disruptions in normal physiological processes.

Cellular and Molecular Mechanisms of Action

The toxic action of 2,4-D is multifaceted, with a primary mechanism involving the induction of oxidative stress. pjoes.comnih.govpsu.edu The presence of 2,4-D leads to the generation of reactive oxygen species (ROS), which can damage cellular components. pjoes.complos.org This increase in free radicals contributes to lipid peroxidation, DNA damage, and ultimately, programmed cell death (apoptosis). pjoes.com

Studies have shown that 2,4-D can initiate apoptosis through pathways dependent on caspases, a family of protease enzymes essential for programmed cell death. pjoes.com This process may be triggered by changes in the mitochondrial membrane potential. pjoes.com In pancreatic β-cells, 2,4-D exposure has been shown to cause mitochondrial dysfunction, including the loss of membrane potential and the release of cytochrome c, which are key events in the apoptotic cascade. nih.gov Furthermore, 2,4-D has been observed to up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, further promoting cell death. nih.govnih.gov

In addition to inducing oxidative stress and apoptosis, 2,4-D has been found to have other cellular effects. Research on cultured neurons indicates that 2,4-D can disrupt the cellular cytoskeleton by inhibiting the assembly of microtubules. nih.gov This disruption can lead to a disorganized Golgi apparatus and inhibit neurite extension. nih.gov The compound is also considered a peroxisome proliferator, a characteristic that may have implications for hepatocarcinogenesis. mdpi.com

MechanismDescriptionCellular/Molecular EffectCitation
Oxidative StressInduces the generation of reactive oxygen species (ROS) and free radicals.- Lipid peroxidation
  • DNA damage
  • Protein oxidation
  • pjoes.comnih.govpsu.edu
    ApoptosisTriggers programmed cell death.- Changes in mitochondrial membrane potential
  • Caspase activation
  • Up-regulation of Bax protein
  • Down-regulation of Bcl-2 protein
  • pjoes.comnih.govnih.gov
    Cytoskeletal DisruptionInhibits the assembly of microtubules in neurons.- Disorganization of Golgi apparatus
  • Inhibition of neurite extension
  • nih.gov
    Enzyme Activity ModulationAlters the activity of various enzymes.- Inhibition of glucose 6-phosphatase
  • Increase in catalase activity
  • Activation of AMPKα signaling
  • nih.govconicet.gov.ar
    Peroxisome ProliferationInduces the proliferation of peroxisomes.Potential role in hepatocarcinogenesis. mdpi.com

    Neurobehavioral Effects and Tolerance Development

    The neurobehavioral toxicity of Butyl 2,4-dichlorophenoxyacetate has been a subject of scientific investigation, with studies revealing significant impacts on motor activity and the development of tolerance with repeated exposure. Research in rat models has demonstrated that daily administration of this compound leads to notable behavioral changes.

    Initial exposure to Butyl 2,4-dichlorophenoxyacetate has been shown to cause a decrease in schedule-controlled lever pressing and locomotor activity, as measured by photocell activity. nih.gov Concurrently, an increase in landing foot splay is observed. nih.govnih.gov These effects typically reach their peak by the third day of injection. nih.gov

    Interestingly, with continued daily exposure, a tolerance to these neurobehavioral effects develops. nih.gov Studies indicate that by the tenth day of repeated administration, maximal tolerance is achieved. nih.gov This development of tolerance is supported by kinetic studies of the compound in the brain and blood, which show an accumulation of the compound in the brain with repeated dosing, suggesting a cellular-level mechanism for the observed tolerance. nih.gov

    The neurobehavioral effects induced by Butyl 2,4-dichlorophenoxyacetate exposure are reportedly reversible, disappearing within 24 to 48 hours after cessation of exposure. nih.gov It is also noteworthy that while locomotor activity and landing foot splay are consistently affected, other neurobehavioral measures such as rota-rod performance and grip strength have not shown consistent effects from the compound. nih.gov

    Further research has explored the potential for cross-tolerance with other substances. Studies have found no cross-tolerance between Butyl 2,4-dichlorophenoxyacetate and physostigmine (B191203) sulfate (B86663) or n-butanol when locomotor activity was the measured variable. nih.gov Similarly, no cross-tolerance was observed between Butyl 2,4-dichlorophenoxyacetate and n-butanol in terms of landing foot splay. nih.gov

    The formulation of the herbicide and the nutritional status of the subject can also influence the expression of neurobehavioral toxicity. sigmaaldrich.com For instance, a mixture of n-butyl and iso-butyl esters of 2,4-D also depressed locomotor activity but, unlike the n-butyl ester alone, did not increase landing foot splay. sigmaaldrich.com Tolerance also developed more rapidly in animals receiving the mixed butyl esters compared to those receiving only the n-butyl ester. sigmaaldrich.com

    Interactive Data Table: Neurobehavioral Effects of Butyl 2,4-dichlorophenoxyacetate in Rats

    Behavioral Measure Effect of Initial Exposure Time to Peak Effect Development of Tolerance Time to Maximal Tolerance Reversibility
    Schedule-Controlled Lever PressingDecreaseBy 3rd injectionYesBy 10th injectionWithin 24-48 hours
    Photocell Locomotor ActivityDecreaseBy 3rd injectionYesBy 10th injectionWithin 24-48 hours
    Landing Foot SplayIncreaseBy 3rd injectionYesBy 10th injectionWithin 24-48 hours
    Rota Rod PerformanceNot consistently affectedN/AN/AN/AN/A
    Grip StrengthNot consistently affectedN/AN/AN/AN/A

    Potential for Oxidative Stress Induction

    Butyl 2,4-dichlorophenoxyacetate has been shown to induce oxidative stress in various organisms. This is a process characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates.

    In the fungal strain Umbelopsis isabellina, which is capable of degrading 2,4-dichlorophenoxyacetic acid (2,4-D), the presence of the herbicide led to a decrease in catalase activity. nih.govplos.org This was accompanied by an increase in the levels of thiobarbituric acid-reactive substances (TBARS), which is an indicator of lipid peroxidation and oxidative damage. nih.govplos.org The damage to cells resulted in increased membrane permeability and decreased membrane fluidity. nih.govplos.org

    Detailed analysis of the fungal lipids revealed significant changes in response to 2,4-D exposure. These changes included an increase in the level of linoleic acid and a higher phosphatidylethanolamine (B1630911) to phosphatidylcholine ratio. nih.govplos.org Furthermore, there was an accumulation of triacylglycerols, a decrease in ergosterol (B1671047) content, and a notable increase in the level of sphingolipid ceramides. nih.govplos.org These findings confirm that 2,4-D induces oxidative stress in U. isabellina, leading to substantial modifications in membrane and neutral lipids. nih.govplos.org

    Studies on other organisms have also pointed to the induction of oxidative stress by 2,4-D. For instance, research on the natural compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), which has herbicidal properties, suggests that it induces oxidative stress by generating ROS. researchgate.net This leads to lipid peroxidation and membrane damage in the root and leaf tissues of weeds, consequently increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase, peroxidase, and catalase. researchgate.net While this is a different compound, it highlights a common mechanism of action for some herbicides involving oxidative stress.

    The general consensus from various studies is that 2,4-D can produce oxidative stress and deplete antioxidants both in laboratory settings (in vitro) and in living organisms (in vivo). researchgate.net This disturbance of the cellular redox balance is considered a key molecular mechanism underlying the toxicity of this pesticide. researchgate.net

    Interactive Data Table: Indicators of Oxidative Stress Induced by 2,4-D in Umbelopsis isabellina

    Indicator Effect of 2,4-D Exposure Significance
    Catalase ActivityDecreaseIndicates a compromised antioxidant defense system.
    Thiobarbituric Acid-Reactive Substances (TBARS)IncreaseSuggests increased lipid peroxidation and cellular damage.
    Membrane PermeabilityIncreasePoints to damage to the cell membrane integrity.
    Membrane FluidityDecreaseIndicates alterations in the physical properties of the cell membrane.
    Linoleic Acid LevelIncreaseReflects changes in the fatty acid composition of membranes.
    Phosphatidylethanolamine/Phosphatidylcholine RatioIncreaseSuggests structural changes in the phospholipid bilayer.
    TriacylglycerolsAccumulationIndicates a shift in neutral lipid metabolism.
    Ergosterol ContentDecreaseAffects membrane fluidity and function.
    Sphingolipid CeramidesIncreaseImplicates a role for these signaling molecules in the stress response.

    Interaction with Hormonal Systems (Endocrine Disruption)

    Butyl 2,4-dichlorophenoxyacetate is recognized as a potential endocrine disruptor. endocrinedisruption.org Endocrine disruptors are chemicals that can interfere with the body's endocrine (or hormonal) system, potentially leading to adverse developmental, reproductive, neurological, and immune effects.

    Research has provided evidence supporting the classification of Butyl 2,4-dichlorophenoxyacetate as an endocrine disruptor. One study demonstrated that this compound can induce changes in the levels of serotonin (B10506) and 5-hydroxyindoleacetic acid in the brain. endocrinedisruption.org Serotonin is a crucial neurotransmitter that also functions as a hormone and is involved in a wide range of physiological processes. Alterations in its levels can have significant impacts on the endocrine and nervous systems.

    The broader category of 2,4-D compounds has been investigated for its potential to interact with hormonal pathways. The U.S. Environmental Protection Agency (EPA) has conducted a comprehensive review of the potential for 2,4-D to interact with estrogen, androgen, and thyroid pathways, as well as steroidogenesis. cdc.gov This evaluation concluded that there was no evidence of 2,4-D-mediated endocrine effects in experimental animals at dose levels below where kidney saturation occurs. cdc.gov The review considered levels above this saturation limit to be irrelevant to humans due to being significantly higher than those reported in human exposure and biomonitoring studies. cdc.gov Ultimately, it was concluded that 2,4-D is unlikely to disrupt endocrine activity in wildlife or humans at environmentally relevant exposure levels. cdc.gov

    However, it is important to note that other studies have highlighted the endocrine-disrupting potential of related compounds. For instance, the fungus Umbelopsis isabellina has shown the ability to degrade and reduce the toxicity of known endocrine disruptors like nonylphenol, 4-tert-octylphenol, and 4-cumylphenol. nih.gov While not directly about Butyl 2,4-dichlorophenoxyacetate, this indicates that microbial systems can interact with and potentially mitigate the effects of endocrine-disrupting chemicals.

    Interactive Data Table: Evidence Regarding Endocrine Disruption by Butyl 2,4-dichlorophenoxyacetate

    Study Focus Finding Implication Citation
    Brain NeurotransmittersInduced changes in brain serotonin and 5-hydroxyindoleacetic acid levels.Suggests interference with neuroendocrine pathways. endocrinedisruption.org
    EPA Review of 2,4-DNo evidence of endocrine effects below renal saturation doses in animal studies.Suggests low risk at typical environmental exposure levels. cdc.gov
    Fungal DegradationUmbelopsis isabellina can degrade other known endocrine disruptors.Highlights a potential for bioremediation of endocrine-disrupting chemicals. nih.gov

    Ecotoxicological Studies on Non-Target Organisms

    Impact on Soil Microbial Communities and Nitrogen Cycling

    Effects on Nitrifying and Denitrifying Bacteria

    Nitrification and denitrification are key processes in the global nitrogen cycle, carried out by specific groups of bacteria. Butyl 2,4-dichlorophenoxyacetate has been shown to have differential effects on these important functional groups.

    Studies have revealed that the sensitivity of various nitrogen-transforming bacteria to this herbicide differs significantly. scispace.com For instance, autotrophic nitrifying bacteria have been found to be more sensitive to the toxic effects of Butyl 2,4-dichlorophenoxyacetate compared to other nitrogen-transforming bacteria. scispace.com Both field application rates and higher concentrations of the herbicide have been shown to inhibit autotrophic nitrifying bacteria in different soil types. scispace.com

    In contrast, heterotrophic nitrifying bacteria have shown a different response, with studies indicating that they are stimulated by the presence of Butyl 2,4-dichlorophenoxyacetate. scispace.com This suggests that some heterotrophic nitrifiers may be able to utilize the compound or its breakdown products as a carbon and energy source. scispace.com

    Regarding denitrifying bacteria, a field application rate of Butyl 2,4-dichlorophenoxyacetate was found to have no significant influence on their populations. scispace.com However, a tenfold increase in the field rate resulted in the inhibition of denitrifying bacteria. scispace.com

    Ammonifiers, another important group in the nitrogen cycle, were stimulated by the field application rate of the herbicide but were inhibited by a tenfold higher concentration. scispace.com These findings underscore the dose-dependent nature of the herbicide's impact on these microbial guilds.

    Changes in Overall Microbial Community Structure

    The addition of Butyl 2,4-dichlorophenoxyacetate has been shown to significantly shift the microbial community structure in agricultural soils. researchgate.net The magnitude of this shift is often correlated with the concentration of the herbicide applied, with higher concentrations generally leading to greater changes. researchgate.net Furthermore, the effects of the herbicide are typically more pronounced in soils with low organic matter and fertility levels compared to soils that are rich in organic matter. researchgate.net This is likely because organic matter can bind to the herbicide, reducing its bioavailability and toxicity to microorganisms.

    Long-term studies are considered necessary to fully understand the substantial and lasting effects that Butyl 2,4-dichlorophenoxyacetate can have on soil microorganisms in agricultural settings, especially considering the influence of different soil types and management practices. scispace.com

    Interactive Data Table: Impact of Butyl 2,4-dichlorophenoxyacetate on Soil Microbial Communities

    Microbial Group Effect at Field Application Rate Effect at Ten-fold Field Rate Soil Type Dependency
    Nitrogen-Cycling Bacteria
    Autotrophic Nitrifying BacteriaInhibitionInhibitionYes
    Heterotrophic Nitrifying BacteriaStimulationStimulationYes
    Denitrifying BacteriaNo significant influenceInhibitionYes
    AmmonifiersStimulationInhibitionYes
    Overall Microbial Community
    Aerobic BacteriaVaried (Depression in acidic, promotion in alkaline)VariedYes
    ActinomycetesVaried (Depression in acidic, promotion in alkaline)VariedYes
    FungiDepressionDepressionYes

    Aquatic Organism Toxicity

    The introduction of Butyl 2,4-dichlorophenoxyacetate into aquatic ecosystems can have significant toxicological effects on a variety of organisms. As an ester formulation of 2,4-D, it is generally considered to be more toxic to aquatic life than the acid or salt forms due to its higher potential to be absorbed by organisms. epa.gov The compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

    Toxicity to Fish Species (LC50 values)

    The acute toxicity of Butyl 2,4-dichlorophenoxyacetate to fish species is a critical area of ecotoxicological research. The lethal concentration 50 (LC50), which is the concentration of a chemical that is lethal to 50% of a test population over a specific period, is a standard measure of acute toxicity. For ester forms of 2,4-D, these values are often significantly lower than those for the acid or amine salt forms, indicating higher toxicity. epa.gov The toxicity of the butyl ester to fish can also be influenced by environmental factors such as pH, with higher toxicity observed at a lower pH. ipmcenters.org

    Research findings from the AQUIRE database provide specific 96-hour LC50 values for Butyl 2,4-dichlorophenoxyacetate for several fish species. epa.gov For instance, the 96-hour LC50 for Carp (Carassius sp.) is 6.270 mg/L, while for Striped bass (Morone saxatilis), it is substantially lower at 0.2012 mg/L, demonstrating significant variation in sensitivity among different fish species. epa.gov

    Table 1: 96-hour LC50 Values of Butyl 2,4-dichlorophenoxyacetate for Various Fish Species

    Species Scientific Name 96-hour LC50 (mg/L) Source
    Carp Carassius sp. 6.270 epa.gov
    Striped bass Morone saxatilis 0.2012 epa.gov
    Tench Tinca tinca 6.270 epa.gov
    Effects on Aquatic Invertebrates

    Aquatic invertebrates, which form a crucial part of the aquatic food web, also exhibit sensitivity to Butyl 2,4-dichlorophenoxyacetate. Some ester forms of 2,4-D are categorized as "moderately toxic" to these organisms. epa.gov

    Specific toxicity data for Butyl 2,4-dichlorophenoxyacetate is available for key invertebrate species. For the water flea (Daphnia magna), a common indicator species in ecotoxicology, the 96-hour LC50 has been determined to be 20.5 mg/L. epa.gov For the larval stage of the mosquito (Aedes aegypti), the 96-hour LC50 is 35.0 mg/L. epa.gov Surfactants, which can be present in herbicide formulations, have been shown to significantly increase the toxicity of 2,4-D and its mixtures to invertebrates like the red swamp crawfish (Procambarus clarkii). nih.gov

    Table 2: 96-hour LC50 Values of Butyl 2,4-dichlorophenoxyacetate for Aquatic Invertebrates

    Species Scientific Name 96-hour LC50 (mg/L) Source
    Water flea Daphnia magna 20.5 epa.gov
    Mosquito Aedes aegypti 35.0 epa.gov
    Impact on Aquatic Plants and Algae

    As a herbicide, Butyl 2,4-dichlorophenoxyacetate and its parent compound 2,4-D are designed to affect plant growth and can have a significant impact on non-target aquatic flora. All tested forms of 2,4-D have demonstrated relatively high toxicity to vascular plants, which can lead to a reduction in cover for aquatic organisms. epa.gov Esters of 2,4-D are noted as being highly toxic to aquatic plants.

    Studies on the effects on specific aquatic plants and algae show varying degrees of toxicity. For the parent compound, 2,4-D acid, the 14-day EC50 (the concentration that causes a 50% effect on a measured endpoint) for the aquatic plant Lemna gibba (duckweed) was found to be 0.695 mg/L (695 ppb). epa.gov In contrast, one study indicated that 2,4-D butylate (B1668116) exhibited low toxicity to green algae. regulations.gov This suggests that sensitivity can vary significantly between different types of aquatic plants.

    Terrestrial Organism Toxicity

    The ecotoxicological impact of Butyl 2,4-dichlorophenoxyacetate extends to terrestrial organisms, which can be exposed through various pathways, including spray drift and consumption of contaminated food or water.

    Toxicity to Birds

    The toxicity of phenoxyacetic acid derivatives to avian species can vary. nih.gov For the parent compound, 2,4-D, the acute oral LD50 for chicks has been calculated at 420 mg/kg of body weight. nih.gov Research on the direct effects of Butyl 2,4-dichlorophenoxyacetate on avian species is limited. However, one study investigated the effects of applying the compound externally to fertilized hen eggs before incubation. This exposure resulted in dose-dependent decreases in protein and total lipid levels in the hatched chicks, with phospholipids (B1166683) being significantly diminished at a dose of 6.3 mg per egg. nih.gov

    Effects on Terrestrial Invertebrates (e.g., Earthworms, Honeybees)

    Terrestrial invertebrates, which play vital roles in soil health and pollination, can be adversely affected by Butyl 2,4-dichlorophenoxyacetate.

    Studies on the parent compound, 2,4-D, have demonstrated severe effects on the development and reproduction of the earthworm Eisenia fetida. In laboratory tests, exposure to 2,4-D resulted in no production of cocoons or juveniles, and 100% mortality was observed at concentrations of 500 and 1,000 mg/kg in soil. nih.gov The toxic effect of 2,4-D on the earthworm Eutyphoeus waltoni was found to be both time and dose-dependent. nih.gov

    For honeybees (Apis mellifera), Butyl 2,4-dichlorophenoxyacetate is classified as highly toxic. A 48-hour acute contact study determined the LD50 to be 0.0029 micrograms of active ingredient per bee. epa.gov Even sub-lethal exposure to the parent compound, 2,4-D, has been shown to disrupt crucial behaviors in honeybees, such as nursing and foraging. regulations.gov

    Table 3: Acute Contact LD50 of Butyl 2,4-dichlorophenoxyacetate for Honeybees

    Species Scientific Name 48-hour Acute Contact LD50 (µg a.i./bee) Source
    Honeybee Apis mellifera 0.0029 epa.gov
    Impact on Non-Target Terrestrial Plants

    Butyl 2,4-dichlorophenoxyacetate, a synthetic auxin herbicide, is designed to be selective in its action, primarily targeting broadleaf weeds. sci-hub.seorst.edu Its mechanism of action involves mimicking the plant growth hormone auxin, leading to uncontrolled and disorganized cell division and growth, which ultimately results in damage to the vascular tissue and plant death. sci-hub.sebeyondpesticides.org While effective for weed control, this mode of action poses a risk to non-target terrestrial plants, particularly broadleaf species. beyondpesticides.orgepa.gov

    The ester formulations of 2,4-D, such as butyl 2,4-dichlorophenoxyacetate, are readily absorbed by the foliage of plants. nih.gov This characteristic enhances their herbicidal efficacy but also increases the potential for damage to desirable non-target plants through spray drift or volatilization. bayer.us The vapor from butyl ester formulations can cause injury to susceptible plants in the immediate vicinity of application.

    Research has shown that various non-target plants are susceptible to the effects of 2,4-D esters. This includes a wide range of broadleaf plants, from agricultural crops to native flora. sci-hub.se The impact on these plants can range from visible injury to reduced growth and, in some cases, mortality. pjoes.com The severity of the impact is dependent on several factors, including the plant species, its growth stage, and the concentration of the herbicide exposure. Legumes, for example, are known to be particularly sensitive to 2,4-D compounds.

    The following table summarizes the observed impacts of 2,4-D esters on various non-target terrestrial plants. It is important to note that while the focus is on Butyl 2,4-dichlorophenoxyacetate, some findings are based on studies of 2,4-D esters as a group due to the rapid hydrolysis of the ester to the active 2,4-D acid form within the plant. sci-hub.se

    Plant CategorySusceptible Species (Examples)Observed Effects
    Agricultural Crops Grapes, Cotton, Beans, Peas, Other VegetablesLeaf and stem malformations, uncontrolled growth, reduced yield, plant death.
    Ornamental Plants Various broadleaf ornamentalsEpinasty (twisting of stems and petioles), leaf cupping and crinkling, stunting, and potential mortality.
    Native Broadleaf Plants Wildflowers, shrubs, and treesAlterations in growth and development, reduced reproductive success, and in sensitive species, mortality, leading to shifts in plant community composition.
    Legumes Clovers, AlfalfaHigh sensitivity leading to severe injury or death, impacting nitrogen fixation in the soil.

    Reproductive and Developmental Toxicology

    The reproductive and developmental toxicity of Butyl 2,4-dichlorophenoxyacetate has been evaluated in various animal studies, primarily in rats and rabbits. These studies have investigated the potential for the compound to cause adverse effects on reproductive processes and the development of offspring. The U.S. Environmental Protection Agency (EPA) has concluded that 2,4-D and its esters, including the n-butyl ester, can cause reproductive toxicity. epa.gov

    In developmental toxicity studies, adverse effects on the developing fetus have been observed, but often at dose levels that also produce maternal toxicity. researchgate.net In rats, exposure to high doses of 2,4-D and its esters has been associated with an increased incidence of skeletal abnormalities in the fetuses, such as variations in the ribs and sternebrae. epa.gov Additionally, decreased fetal body weights have been reported at maternally toxic doses. researchgate.net

    Studies in rabbits have shown that the developing embryo and fetus are generally less sensitive to the effects of 2,4-D and its esters compared to rats. researchgate.net Even at maternally toxic doses, significant teratogenic effects have not been consistently observed in rabbits. researchgate.net

    Regarding male reproductive toxicity, some studies have suggested a link between exposure to 2,4-D and decreased sperm quality. researchgate.net In vitro studies on human sperm have indicated that 2,4-D can inhibit total and progressive motility in a dose-dependent manner, without affecting sperm viability. nih.gov Animal studies have also reported that exposure to 2,4-D can lead to a decrease in sperm count and may affect spermatogenesis. researchgate.net

    The following table provides a summary of key findings from reproductive and developmental toxicology studies on 2,4-D and its esters, including Butyl 2,4-dichlorophenoxyacetate.

    Study TypeAnimal ModelKey Findings
    Developmental Toxicity RatIncreased incidence of skeletal variations (e.g., extra ribs, unossified sternebrae) and decreased fetal body weights at maternally toxic doses. The overall developmental NOAEL for 2,4-D and its esters in rats is approximately 30 mg/kg/day. researchgate.net
    Developmental Toxicity RabbitEmbryonal and fetal development were largely unaffected, even at maternally toxic doses. No significant evidence of teratogenicity was observed. The developmental NOAEL for 2,4-D and its esters in rabbits is approximately 90 mg/kg/day. researchgate.net
    Reproductive Toxicity (Male) RatExposure to 2,4-D has been shown to cause structural changes in male reproductive organs and a decrease in sperm count by affecting spermatogenesis. researchgate.net
    In Vitro Sperm Function Human2,4-D dose-dependently inhibited total and progressive sperm motility. No significant effect on sperm viability was observed. nih.gov

    Analytical Methodologies for Butyl 2,4 Dichlorophenoxyacetate Detection and Quantification

    Chromatographic Techniques

    Chromatography stands as the most widely applied method for the analysis of organic compounds like pesticides due to its high resolution and sensitivity. deswater.com It involves the separation of components in a mixture, allowing for the individual detection and quantification of target analytes such as Butyl 2,4-dichlorophenoxyacetate (B1228070).

    Gas chromatography is a robust and established technique for the analysis of volatile and semi-volatile compounds like the esters of 2,4-D. nih.govnih.gov In many official methods, 2,4-D residues are analyzed as their ester forms, such as methyl or butyl esters, using GC. nih.govmhlw.go.jp

    Gas Chromatography-Electron Capture Detection (GC-ECD): This is a highly sensitive method for detecting halogenated compounds like Butyl 2,4-dichlorophenoxyacetate. The official analysis of 2,4-D residues in fresh produce often involves conversion to its methyl ester followed by GC-ECD detection. nih.gov An alternative derivatization reagent, BCl3/2-chloroethanol, which forms a 2-chloroethyl ester, has been shown to provide a longer retention time and a better signal-to-noise ratio compared to the methyl ester. nih.gov For the analysis of 2,4-D esters in water, a method using a pyrex column packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS) and a ⁶³Ni electron capture detector has been described. nih.gov

    Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides definitive identification and quantification of the analyte. nih.gov GC-MS is used to confirm the presence of the analyte by providing structural information based on its mass spectrum. nih.govnist.gov For instance, a method for determining Butyl 2,4-dichlorophenoxyacetate in the air of a workshop utilized GC with a determination range of 0.05-2.5 mg/m³ and a minimum detectable mass concentration of 25 µg/m³. nih.gov In another application, GC-MS was used to analyze 2,4-dichloroanisole (B165449) (2,4-DCA), a metabolite of 2,4-D, in water samples using a Durabond-5MS capillary column. epa.gov

    Table 1: Examples of Gas Chromatography (GC) Methods for 2,4-D and its Derivatives

    Analyte(s)MatrixMethodDetectorLimit of Quantification (LOQ) / Detection (LOD)Reference
    Butyl 2,4-dichlorophenoxyacetateWorkshop AirGCFID (assumed)25 µg/m³ (min. detectable concentration) nih.gov
    2,4-D (as 2-chloroethyl ester)Fresh ProduceGCECD0.1 ppm (fortified level) nih.gov
    2,4-D (as butyl ester)Agricultural ProductsGCECDNot Specified mhlw.go.jp
    2,4-dichloroanisole (2,4-DCA)WaterGC-MSMS0.10 µg/L (LOQ) epa.gov
    (2,4-dichlorophenoxy)acetic acid and related compoundsCommercial FormulationsGLC, GLC-MSNot SpecifiedNot Specified nih.gov

    Liquid chromatography coupled with tandem mass spectrometry has become a preferred method over GC-MS for many applications due to its ease of use and reduced need for sample derivatization, particularly for less volatile compounds like the acid form of 2,4-D. lcms.czwaters.com

    A high-throughput LC-MS/MS method was developed for the direct determination of 2,4-D in soybean and corn. tdl.orgresearchgate.net This method involves an initial alkaline hydrolysis step to convert all forms of 2,4-D into its salt form, followed by extraction and analysis in negative ion mode. tdl.orgresearchgate.net The method demonstrated mean recoveries between 86% and 107% at fortification levels of 10, 100, and 500 ng/g, with no significant matrix suppression observed. tdl.orgresearchgate.net

    For water analysis, a rapid and sensitive LC-MS/MS method allows for the direct large-volume injection of water samples, minimizing sample preparation. lcms.czwaters.com This approach is suitable for monitoring acidic herbicides in drinking and surface waters to comply with regulatory limits. lcms.czwaters.com An analytical method for water samples using an Applied Biosystems API5000 LC/MS/MS reported a limit of quantification (LOQ) of 0.10 µg/L and a limit of detection (LOD) of 0.03 µg/L for 2,4-D. epa.gov

    Table 2: LC-MS/MS Method Parameters for 2,4-D Analysis

    ParameterSoybean & Corn Analysis tdl.orgresearchgate.netWater Analysis epa.gov
    Instrument LC-MS/MSApplied Biosystems API5000 LC/MS/MS
    Column Acclaim™ Trinity™ Q1 mixed-modeSynergi Hydro-RP
    Ionization Mode Negative Ion-SprayNegative-ion APCI
    Monitored Transitions (m/z) Quantification: 219 → 161, Confirmation: 221 → 163Quantification: 219 → 161, Confirmation: 221 → 163
    LOQ 10 ng/g0.10 µg/L
    LOD Not Specified0.03 µg/L
    Mean Recovery 86 - 107%74 - 146% (at LOD)

    High-performance liquid chromatography (HPLC), often equipped with a UV detector, is a common and versatile method for the separation and determination of 2,4-D and its metabolites in various samples. deswater.comunesp.brsemanticscholar.org

    A method for the simultaneous determination of 2,4-D and its main transformation product, 2,4-dichlorophenol (B122985) (2,4-DCP), in soil samples was developed using HPLC with UV detection at 230 nm. unesp.br The method achieved recoveries ranging from 85% to 111% for 2,4-D and 95% to 98% for 2,4-DCP, with a limit of quantification of 0.1 mg/kg for both compounds. unesp.br

    In another study, HPLC-DAD (Diode Array Detection) was used to determine 2,4-D in water, soil, and sediment. semanticscholar.org The analysis was performed on a C-18 column with detection wavelengths set at 230 nm and 280 nm. semanticscholar.org This method showed good linearity (R² ≥ 0.9996) with a limit of detection (LOD) of 0.45 µg/mL and a limit of quantification (LOQ) of 2 µg/mL. semanticscholar.org A simple HPLC method with UV detection was also validated for pharmacokinetic studies of 2,4-D in rat serum. nih.gov

    Table 3: Examples of High-Performance Liquid Chromatography (HPLC) Methods for 2,4-D

    Analyte(s)MatrixColumnMobile PhaseDetectorLOQ / LODReference
    2,4-D, 2,4-DCPSoilNot SpecifiedNot SpecifiedUV (230 nm)LOQ: 0.1 mg/kg, LOD: 0.03 mg/kg unesp.br
    2,4-DWaterC18Acetonitrile:Water:Acetic Acid (80:19.5:0.5)UV (283 nm)LOQ: 0.01 µg/L, LOD: 0.004 µg/L deswater.com
    2,4-DWater, Soil, SedimentC-18Not SpecifiedDAD (230 & 280 nm)LOQ: 2 µg/mL, LOD: 0.45 µg/mL semanticscholar.org
    2,4-DRat SerumNot SpecifiedNot SpecifiedUVNot Specified nih.gov

    Spectroscopic Methods

    Spectroscopic methods analyze the interaction between electromagnetic radiation and the analyte. These methods can be used for both qualitative and quantitative analysis.

    UV-Visible spectrophotometry is a technique based on the absorption of ultraviolet or visible light by a molecule. For 2,4-D esters, characteristic absorption maxima are observed in the UV spectrum. nih.gov Specifically, three alpha max values are typically shown: 230 nm, 285 nm, and 293 nm. nih.govresearchgate.net

    A spectrophotometric method for the determination of 2,4-D has been developed based on ion-pair extraction with the dye Astrafloxin FF. researchgate.net The resulting ion pair is extracted into an organic solvent like toluene, and its absorbance is measured. The study found the optimal pH range for recovery to be between 6 and 11, with a resulting 1:1 stoichiometry of the ion pair. researchgate.net The limit of detection for this method was reported as 0.9 µg/mL. researchgate.net

    Emerging Analytical Techniques and Their Applications

    Research continues to produce novel and improved analytical methods for pesticide detection, focusing on increased speed, sensitivity, and on-site applicability.

    Gas Chromatography-Ion Mobility Spectrometry (GC-IMS): This is an emerging technology that combines the separation power of gas chromatography with the high sensitivity of ion mobility spectrometry. rsc.org GC-IMS is a valuable tool for analyzing volatile organic compounds and has found wide acceptance in the food industry due to its significant advantages in resolution and sensitivity. rsc.org

    Immunoassays: Techniques like fluorescence polarization immunoassay (FPIA) offer rapid and sensitive detection of herbicides like 2,4-D. researchgate.net FPIA is a homogeneous assay, meaning it does not require separation steps, which makes it simple and fast. researchgate.net An FPIA method developed for 2,4-D detection in water had a limit of detection of 5 ng/mL. researchgate.net

    Advanced Sample Preparation: Innovations in sample preparation aim to pre-concentrate the analyte and remove interferences effectively. Dispersive micro-solid phase extraction (D-μ-SPE) using novel sorbents like magnetic graphene oxide has been applied for the determination of 2,4-D in food and water samples prior to HPLC analysis. tandfonline.com This approach has shown high recovery rates and low limits of detection. tandfonline.com

    Neutronic Activation Analysis

    Neutron Activation Analysis (NAA) is a highly sensitive nuclear process used for determining the elemental composition of a wide variety of materials. wikipedia.orgteledos.gr The technique is based on the principle of neutron activation, where a sample is bombarded with neutrons, causing the elements within to form radioactive isotopes. wikipedia.org As these unstable isotopes decay, they emit characteristic gamma rays. The energy and intensity of these gamma rays are unique to each element, allowing for their identification and quantification. teledos.grusgs.gov

    For the analysis of Butyl 2,4-dichlorophenoxyacetate, NAA focuses on the detection of the chlorine atoms present in the molecule. The process involves the following steps:

    Irradiation: The sample is placed in a nuclear reactor and irradiated with neutrons. The stable chlorine-37 isotope (³⁷Cl), which constitutes about 24.23% of natural chlorine, captures a neutron to become the radioactive isotope chlorine-38 (B1222470) (³⁸Cl).

    Decay: The newly formed ³⁸Cl isotope is unstable and decays with a specific half-life of 37.24 minutes, emitting beta particles and characteristic gamma rays.

    Detection: A high-resolution gamma-ray spectrometer detects and measures the energy and intensity of the emitted gamma rays. The concentration of chlorine, and by extension Butyl 2,4-dichlorophenoxyacetate, can be determined from this data.

    A primary advantage of NAA is that it is a bulk analysis method, as neutrons and gamma rays are highly penetrating, and it is non-destructive in its instrumental form (INAA). wikipedia.org Its accuracy is typically within 5%, with a relative precision often better than 0.1%. wikipedia.org

    However, INAA determines the total amount of an element (in this case, chlorine) but does not distinguish its chemical form. researchgate.net Therefore, it would measure chlorine from Butyl 2,4-dichlorophenoxyacetate, its parent acid 2,4-D, and any other chlorinated compounds present in the sample. researchgate.net To achieve specificity for Butyl 2,4-dichlorophenoxyacetate, NAA must be coupled with chemical separation techniques prior to analysis in a process known as Radiochemical Neutron Activation Analysis (RNAA). teledos.gr

    ParameterDescription
    Target Isotope ³⁷Cl
    Nuclear Reaction ³⁷Cl (n,γ) ³⁸Cl
    Product Isotope ³⁸Cl
    Half-life of ³⁸Cl 37.24 minutes
    Emitted Radiation Gamma Rays (γ), Beta Particles (β)
    Primary Gamma Ray Energies 1642 keV, 2167 keV

    This table summarizes the key parameters for the Neutronic Activation Analysis of chlorine, the target element in Butyl 2,4-dichlorophenoxyacetate.

    Sample Preparation Techniques in Research

    The analysis of trace levels of Butyl 2,4-dichlorophenoxyacetate from complex environmental and biological samples necessitates meticulous sample preparation. semanticscholar.org This critical stage involves extracting the target analyte from the sample matrix and subsequently removing interfering substances to ensure accurate and reliable quantification. deswater.com

    Extraction Methods from Environmental and Biological Matrices

    The choice of extraction method depends on the nature of the sample matrix (e.g., water, soil, biological tissue) and the physicochemical properties of Butyl 2,4-dichlorophenoxyacetate, which is an ester and thus more nonpolar than its parent acid, 2,4-D.

    Liquid-Liquid Extraction (LLE): This is a common method for aqueous samples. For the related compound 2,4-D, water samples are first acidified to a low pH to ensure the molecule is in its non-ionized form. semanticscholar.org The sample is then vigorously shaken with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. semanticscholar.orggcms.cz The analyte partitions into the organic phase, which is then collected. This process is typically repeated multiple times to ensure quantitative recovery. gcms.cz The collected organic extracts are then combined for further processing.

    Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE, requiring less solvent. For water samples, the sample is passed through a cartridge containing a solid adsorbent. epa.gov Based on the properties of the analyte, a suitable sorbent is chosen. For a moderately nonpolar compound like Butyl 2,4-dichlorophenoxyacetate, a reversed-phase sorbent like C18 would be effective. The analyte is retained on the sorbent while the bulk of the water sample passes through. Afterwards, the analyte is eluted from the cartridge using a small volume of an organic solvent. epa.gov

    Soxhlet Extraction: This technique is employed for solid samples like soil and sediment. The sample is placed in a thimble within the Soxhlet apparatus and is continuously extracted by the refluxing and condensation of an organic solvent. semanticscholar.org This exhaustive extraction is effective for strongly sorbed analytes.

    MatrixExtraction MethodKey Parameters
    Water Liquid-Liquid Extraction (LLE)Acidification to pH < 2; Extraction with solvents like ethyl acetate or dichloromethane. semanticscholar.org
    Water Solid-Phase Extraction (SPE)Use of C18 or polymeric cartridges; Elution with methanol (B129727) or acetonitrile. epa.gov
    Soil/Sediment Soxhlet ExtractionContinuous extraction with an organic solvent for several hours (e.g., 4-7 hours). semanticscholar.org
    Corn/Soybean Acetonitrile Extraction (QuEChERS-like)Homogenized sample is shaken with acidified acetonitrile, followed by the addition of salts (MgSO₄, NaCl) to induce phase separation. tdl.orgresearchgate.net

    This table outlines common extraction methods applicable for Butyl 2,4-dichlorophenoxyacetate from various matrices, with parameters often derived from methods for the parent compound, 2,4-D.

    Clean-up and Concentration Procedures

    Following extraction, the resulting solvent contains not only the analyte but also co-extracted matrix components (e.g., lipids, pigments) that can interfere with instrumental analysis. Clean-up procedures are essential to remove these interferences.

    Clean-up:

    Adsorption Chromatography: The extract can be passed through a column containing a sorbent like Florisil or silica (B1680970) gel. These materials retain polar interfering compounds while allowing the less polar Butyl 2,4-dichlorophenoxyacetate to pass through.

    Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences like lipids from biological sample extracts.

    Sulfuric Acid Cleanup: This harsh method can be used for highly contaminated extracts, but it is only suitable for very stable analytes as it destroys many organic compounds. gcms.cz

    Concentration: After clean-up, the sample volume is typically reduced to increase the analyte concentration prior to injection into an analytical instrument.

    Rotary Evaporation: This method is used for reducing large volumes of solvent under reduced pressure.

    Nitrogen Evaporation: A gentle stream of nitrogen gas is directed over the surface of the extract, often with gentle heating, to evaporate the solvent. epa.gov This is suitable for smaller volumes.

    The final, concentrated extract is then reconstituted in a small, precise volume of a suitable solvent for instrumental analysis, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). deswater.comnih.gov

    Risk Assessment Methodologies and Regulatory Science for Butyl 2,4 Dichlorophenoxyacetate

    Environmental Risk Assessment Frameworks

    Environmental risk assessment for Butyl 2,4-dichlorophenoxyacetate (B1228070), an ester of 2,4-D, focuses on its potential impact on non-target organisms and ecosystems. The process evaluates the likelihood of adverse effects arising from its release into the environment during its use as a herbicide.

    A key component of the environmental risk assessment is the calculation of Ecological Risk Quotients (RQs), which compare the predicted environmental concentration (PEC) of a substance with the concentration known to cause no adverse effects (PNEC). A risk quotient greater than one indicates a potential for adverse effects, triggering further investigation or regulatory action.

    The hazard assessment for Butyl 2,4-dichlorophenoxyacetate and other 2,4-D esters reveals varying levels of toxicity to different organisms. While the acid and amine salt forms of 2,4-D are generally considered "practically non-toxic" to "slightly toxic" to fish, the ester forms, including the butyl ester, are categorized as "slightly toxic" to "highly toxic". epa.gov For instance, the 96-hour median lethal concentration (LC50) for Bluegill sunfish exposed to 2,4-D Butyl Ester was found to be 0.29 parts per million (ppm). blm.gov

    The assessment also considers effects on other aquatic life and plants. Some 2,4-D esters are "moderately toxic" to freshwater invertebrates, which are a crucial food source for species like salmonids. epa.gov Furthermore, all tested forms of 2,4-D exhibit relatively high toxicity to vascular plants, which can lead to a loss of cover and habitat for aquatic organisms. epa.gov Hazard quotients based on upper-bound exposure estimates have been shown to exceed unity for sensitive fish species, even at typical application rates, indicating a concern for acute toxicity. usda.gov

    Toxicity of this compound to Aquatic Organisms

    SpeciesEndpointValue (ppm)Reference
    Bluegill sunfish (Lepomis macrochirus)96-hr LC500.29 blm.gov

    To estimate the Predicted Environmental Concentration (PEC), risk assessments utilize computer models to simulate the movement and fate of Butyl 2,4-dichlorophenoxyacetate in the environment. Models like AgDRIFT® are used to predict off-site transport due to spray drift. blm.gov The chemical's properties, such as its moderate persistence with a half-life of 20-200 days, are factored into these models. pjoes.com

    A variety of exposure scenarios are considered to ensure a comprehensive assessment. blm.gov These include:

    Direct contact with the herbicide during application.

    Indirect contact with contaminated foliage.

    Ingestion of contaminated food items by wildlife.

    Off-site drift of spray to adjacent terrestrial areas and water bodies.

    Surface runoff from treated areas into water bodies.

    Wind erosion leading to the deposition of contaminated dust.

    Accidental spills.

    Butyl 2,4-dichlorophenoxyacetate is expected to have high mobility in soils, creating a potential for leaching into groundwater; however, this is somewhat mitigated by its relatively short half-life in soil. nih.gov In the atmosphere, the vapor phase of 2,4-D is degraded by hydroxyl radicals with an estimated half-life of about 19 hours. nih.gov

    Human Health Risk Assessment Approaches

    Human health risk assessment evaluates the potential for adverse health effects in humans from exposure to Butyl 2,4-dichlorophenoxyacetate. This process considers various exposure pathways and populations to establish safe exposure limits.

    The Acceptable Daily Intake (ADI) is an estimate of the amount of a substance in food or drinking water that can be ingested daily over a lifetime without an appreciable health risk. The Acute Reference Dose (ARfD) is an estimate of the amount of a substance that can be ingested in a period of 24 hours or less without an appreciable health risk.

    For 2,4-D, the parent acid, various regulatory bodies have established ADI or Reference Dose (RfD) values. For example, the World Health Organization (WHO) has set an RfD of 0.3 mg/kg, while the U.S. Environmental Protection Agency (EPA) has an RfD of 0.01 mg/kg. nih.gov A provisional ADI of 0.01 mg/kg has also been established for the related compound 4-(2,4-Dichlorophenoxy)butyric acid. nih.gov However, for Butyl 2,4-dichlorophenoxyacetate specifically, no ARfD has been allocated. herts.ac.uk The derivation of these values relies on toxicological studies in animals, where the No-Observed-Adverse-Effect Level (NOAEL) is identified and then divided by uncertainty factors to account for interspecies and intraspecies differences. cdc.gov

    Exposure assessment identifies the populations that may come into contact with Butyl 2,4-dichlorophenoxyacetate and quantifies the level of exposure. The highest exposures are typically received by individuals involved in the manufacturing, formulation, and application of the herbicide. nih.gov A five-year biological monitoring study of employees in a production plant found that while air concentrations of 2,4-D did not exceed 0.5 mg/m³, dermal absorption played a significant role in the total uptake. nih.gov In most cases, the estimated absorbed doses were below 0.1 mg of 2,4-D per kg of body weight per day, though this level was occasionally exceeded. nih.gov

    The general population can be exposed through the ingestion of contaminated food or water, or through dermal contact after residential lawn applications. nih.gov Biomonitoring studies, which measure the concentration of the chemical in urine, show that exposure in the general population is generally low, often at or near the level of detection. 24d.info For example, the National Health and Nutrition Examination Survey (NHANES) found mean 2,4-D urine levels between 0.193 and 0.521 parts per billion (ppb) for the years 2003-2004 and 2009-2010. cdc.gov People living near areas of heavy agricultural use may have a higher risk of exposure. nih.govnih.gov

    Reported 2,4-D Exposure Levels in Various Populations

    Population GroupExposure MetricReported LevelsReference
    General Population (NHANES 2009-2010)Mean Urinary Concentration0.521 ppb cdc.gov
    General Population (Children in NC & OH)Urinary ConcentrationAt or below 1 ppb 24d.info
    Occupational (Production Plant Workers)Absorbed DoseGenerally < 0.1 mg/kg/day nih.gov
    Occupational (Production Plant Workers)Air ConcentrationDid not exceed 0.5 mg/m³ nih.gov

    Regulatory Considerations and Research Gaps

    The regulatory status of Butyl 2,4-dichlorophenoxyacetate and other 2,4-D forms varies globally. In the United States, products containing this compound are subject to registration review by the EPA. regulations.gov It has been identified by the U.S. EPA as causing reproductive toxicity and is listed under California's Proposition 65. ca.gov It is reportedly no longer registered for use in the USA. haz-map.com Internationally, it is listed on inventories in Europe (EINECS) and New Zealand (NZIoC). chemicalbook.com

    Several research gaps exist that could refine future risk assessments. A significant gap is the lack of a specific Acute Reference Dose (ARfD) for Butyl 2,4-dichlorophenoxyacetate. herts.ac.uk While the toxicity of 2,4-D has been studied, the complete molecular mechanism of its action is not fully understood. pjoes.com There is also insufficient data to definitively assess the carcinogenic or mutagenic potential of the material. scbt.com For environmental risk, a notable data gap is the deficient usage information for aquatic weed control, which hinders a complete risk analysis for certain endangered species. epa.gov Continued biomonitoring of the general population is also considered necessary to track exposure trends. cdc.gov

    Identification of Data Gaps in Toxicological and Environmental Research

    Despite decades of use and study, scientific and regulatory bodies have identified several areas where further research on 2,4-D and its esters, including Butyl 2,4-dichlorophenoxyacetate, is needed to refine risk assessments.

    Toxicological Data Gaps:

    Endocrine Disruption Potential: While existing data has raised concerns about effects on the thyroid and gonads, there is a lack of studies specifically designed to assess the endocrine disruption potential of 2,4-D. epa.gov The EU has specifically requested an Amphibian Metamorphosis Assay to be submitted as confirmatory information to address this. europa.eu

    Dermal and Inhalation Toxicity: There is a notable lack of specific dermal or inhalation toxicity studies, with risk assessments often relying on oral toxicity data and default assumptions. nepc.gov.au

    Developmental Toxicity: The Agency for Toxic Substances and Disease Registry (ATSDR) has noted that the paucity of information regarding the effects of acute-duration oral exposure in animal studies precludes the derivation of an acute-duration oral Minimal Risk Level (MRL). cdc.gov

    Combined Exposures: Further animal studies that test 2,4-D in conjunction with other substances that reflect realistic human exposure scenarios have been recommended. 24d.info

    Environmental Research Data Gaps:

    Environmental Fate of Impurities: Little is known about the environmental fate of the impurities that can be present in technical-grade 2,4-D herbicide formulations. who.int

    Toxicity to Non-Target Organisms: While esters are known to be more toxic to aquatic invertebrates than the acid or salt forms, further data is needed to fully characterize the chronic risk to these organisms. epa.gov There is also a need for more data on direct toxicity to sediment-dwelling organisms. wfduk.org

    Impact of Continuous Low-Level Exposure: The recent findings indicate an urgent need to further explore the impacts of continuous low-level exposure on the environment to generate a reliable database for future regulations. nih.gov

    Bioavailability in Soil: Insufficient data is available to adequately define the bioavailability of 2,4-D in soil, leading to the default assumption of 100% oral bioavailability in risk assessments. nepc.gov.au

    The table below summarizes the key identified data gaps.

    Research AreaSpecific Data Gap
    Toxicology Studies specifically designed to assess endocrine disruption potential. epa.goveuropa.eu
    Specific studies on dermal and inhalation toxicity. nepc.gov.au
    Data to support derivation of an acute-duration oral Minimal Risk Level (MRL). cdc.gov
    Studies on the effects of 2,4-D in combination with other chemicals. 24d.info
    Environmental Science Environmental fate and behavior of manufacturing impurities. who.int
    Chronic toxicity data for aquatic invertebrates and sediment-dwelling organisms. epa.govwfduk.org
    Effects of continuous, low-level environmental exposure. nih.gov
    Site-specific data on the bioavailability of 2,4-D in different soil types. nepc.gov.au

    Challenges in Comparing Historical and Contemporary Data

    Comparing toxicological and environmental data for Butyl 2,4-dichlorophenoxyacetate generated over several decades presents significant challenges. These difficulties stem primarily from advancements in analytical techniques, changes in product composition, and the evolution of study design standards.

    Evolution of Analytical Methods: Analytical methods available in the mid-20th century were significantly less specific and sensitive than modern techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). who.intwho.int This makes direct comparison of residue levels and exposure data reported in older literature difficult and often unreliable. who.int Early methods may not have been able to distinguish between different forms of 2,4-D or separate them from other compounds in environmental samples.

    Changes in Product Purity: A major confounding factor in historical data is the presence of contaminants in early 2,4-D formulations. The infamous herbicide Agent Orange, a mixture of 2,4-D and 2,4,5-T, was contaminated with highly toxic dioxins. invasive.org Modern manufacturing processes for 2,4-D produce no significant dioxin contamination. invasive.org Therefore, toxicological findings from studies using older, contaminated technical products cannot be directly extrapolated to assess the risk of modern, purer formulations.

    Advancements in Study Standards: Contemporary toxicological studies submitted for regulatory review are required to be conducted under stringent Good Laboratory Practice (GLP) standards. 24d.info These standards ensure the quality, integrity, and reliability of data. Many older studies, often referred to as "legacy studies," were not conducted to these standards, which can create uncertainty about their findings and makes direct comparison with modern GLP-compliant studies problematic. 24d.info

    The following table contrasts the characteristics of historical and contemporary research data for 2,4-D esters.

    CharacteristicHistorical Data (pre-1980s)Contemporary Data (post-1980s)
    Analytical Methods Less specific and sensitive; often colorimetric or early chromatographic techniques. who.intHighly specific and sensitive (e.g., GC-MS, LC-MS/MS). who.int
    Product Purity Potential for significant contamination with byproducts like dioxins. invasive.orgHigh purity; dioxin contamination is negligible or absent. invasive.org
    Study Standards Often lacked formal, standardized guidelines.Conducted under Good Laboratory Practice (GLP) standards. 24d.info
    Focus Primarily focused on acute toxicity and herbicidal efficacy. cambridge.orgComprehensive evaluation including chronic toxicity, carcinogenicity, reproductive effects, and environmental fate. epa.gov24d.info

    Advanced Research Topics and Future Directions for Butyl 2,4 Dichlorophenoxyacetate

    Bioremediation and Phytoremediation Strategies

    Bioremediation, which utilizes microorganisms to break down environmental pollutants, and phytoremediation, which uses plants for the same purpose, are considered effective and environmentally sound methods for cleaning up sites contaminated with herbicides like 2,4-D and its derivatives. researchgate.netspringerprofessional.de The primary mechanism for the breakdown of 2,4-D in the environment is through the enzymatic processes of soil microorganisms. nih.gov

    A crucial step in developing effective bioremediation strategies is the isolation and identification of microbial strains capable of efficiently degrading the target contaminant. nih.gov Researchers have successfully isolated numerous bacteria and fungi from contaminated soils and other environments that can break down 2,4-D, the active component of Butyl 2,4-dichlorophenoxyacetate (B1228070). nih.govresearchgate.net These microorganisms utilize the herbicide as a source of carbon and energy. frontiersin.org

    Extensive research has identified several key genera of bacteria with potent 2,4-D degrading capabilities, including Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter, and Ochrobactrum. nih.govresearchgate.net Fungal genera such as Mortierella, Umbelopsis, and Penicillium have also been shown to degrade 2,4-D. nih.govresearchgate.net For instance, the fungus Umbelopsis isabellina demonstrated the ability to remove 98% of 2,4-D from a liquid medium within five days, converting it to the less toxic metabolite 2,4-dichlorophenol (B122985). researchgate.net Similarly, Cupriavidus pinatubonensis strain BJ71 was able to degrade 99% of 2,4-D within six days. nih.gov

    The efficiency of these microorganisms can vary based on environmental conditions such as pH and temperature. For example, a haloalkaliphilic bacterial strain, 1-18, isolated from a contaminated site, showed optimal degradation at a pH of 8.4-9.4 and was capable of degrading up to 3000 mg/L of 2,4-D in three days. psu.edu

    Table 1: Examples of Microorganisms with 2,4-D Degradation Capability

    MicroorganismSourceDegradation Efficiency
    Cupriavidus gilardii T-1Soybean field100% in 20 hours
    Cupriavidus pinatubonensis BJ71Not Specified99% in 6 days
    Novosphingobium sp. DY4Soil microcosm96% in 5-7 days
    Burkholderia cepaciaEnvironmental isolate99.7% degradation
    Umbelopsis isabellinaNot Specified98% in 5 days
    Bacillus coagulans TBE-9Farmland soil93.8% in 5 days (degrades Triclopyr butoxyethyl ester)

    This table is based on data from multiple sources. nih.govresearchgate.netdergipark.org.tr

    To improve the efficiency and reliability of bioremediation, researchers are exploring genetic engineering to develop microbial strains with enhanced degradation capabilities. This approach often involves assembling the complete metabolic pathway for a pollutant into a single, robust host microorganism, such as Escherichia coli. nih.gov

    The key to this technology lies in the identification and utilization of the genes responsible for breaking down the herbicide. The degradation pathway of 2,4-D is well-studied, particularly in bacteria like Cupriavidus necator JMP134. nih.gov It involves a series of enzymes encoded by the tfd genes. frontiersin.orgnih.gov The process is typically initiated by the tfdA gene, which codes for an enzyme that removes the acetic acid side chain from the 2,4-D molecule to form 2,4-dichlorophenol (2,4-DCP). nih.gov Subsequent enzymes in the pathway further break down the aromatic ring. nih.gov

    By reconstructing this entire degradation pathway in E. coli, scientists have created engineered strains that can completely mineralize 2,4-D, using it as their sole carbon source. nih.gov These engineered bacteria have shown the ability to rapidly and completely degrade 0.5 mM of 2,4-D within 6 hours and have demonstrated effectiveness in remediating contaminated water and soil samples. nih.gov This synthetic biology approach offers a promising solution to the challenges of screening for naturally occurring, highly efficient degrading bacteria. nih.gov

    A variety of bioremediation technologies can be applied to clean up sites contaminated with Butyl 2,4-dichlorophenoxyacetate and other herbicides. These technologies can be broadly categorized as in situ (in place) or ex situ (requiring excavation of contaminated material). uni-ecoaula.eu

    In situ bioremediation is often preferred as it is less disruptive and can be more cost-effective. Common techniques include:

    Bioaugmentation : This involves the introduction of specific, pre-grown microbial strains (including genetically engineered ones) to the contaminated site to supplement the indigenous microbial population. nih.govuni-ecoaula.eu

    Bioventing : This technique supplies air to the contaminated soil to stimulate the activity of native aerobic bacteria. uni-ecoaula.eu

    Biosparging : Similar to bioventing, this method involves injecting air and nutrients into the saturated zone (groundwater) to enhance microbial activity. uni-ecoaula.eu

    Ex situ bioremediation allows for more control over the treatment process. A common method is:

    Biopiles : Contaminated soil is excavated and mixed with amendments to enhance microbial activity. The soil is then placed in a pile and aerated to promote degradation. uni-ecoaula.eu

    Phytoremediation is another promising technology that uses plants to remove, contain, or degrade contaminants. uni-ecoaula.eu Plants and their associated root-zone microorganisms can absorb and metabolize organic pollutants like herbicides. uni-ecoaula.eu This method is particularly useful for large areas with low to moderate levels of contamination.

    The choice of technology depends on factors such as the type and concentration of the contaminant, the characteristics of the site (soil type, hydrology), and cost considerations. uni-ecoaula.eu

    Long-Term Ecological Impact Studies

    While Butyl 2,4-dichlorophenoxyacetate is valued for its effectiveness, understanding its long-term ecological impact is crucial for sustainable use. Research in this area focuses on its effects beyond the target weeds, including sublethal impacts on various organisms and the evolution of resistance in weed populations. nih.govepa.gov

    The introduction of Butyl 2,4-dichlorophenoxyacetate into the environment can have unintended consequences for non-target organisms, potentially affecting ecosystem structure and function. nih.gov Ester formulations of 2,4-D, such as the butyl ester, are generally more toxic to aquatic life than salt formulations. epa.govjuniperpublishers.com

    The herbicide can enter aquatic systems through spray drift or surface runoff from treated areas. blm.govwho.int While 2,4-D generally biodegrades in soil and water, its persistence can increase under anaerobic (low oxygen) conditions, with half-lives extending from about 15 days in aerobic water to over 300 days in anaerobic conditions. fao.orgcdc.gov This prolonged presence increases the potential for long-term exposure and sublethal effects on aquatic ecosystems.

    A significant long-term consequence of the widespread and repeated use of any herbicide is the evolution of resistant weed populations. nih.gov While 2,4-D has remained an effective tool for over 70 years, an increasing number of weed species have developed resistance. 24d.info Globally, 28 weed species have evolved resistance to synthetic auxin herbicides, the class to which 2,4-D belongs, with 16 of those known to be specifically resistant to 2,4-D. nih.gov

    The development of crops genetically engineered to be resistant to 2,4-D has led to concerns about increased selection pressure, which could accelerate the evolution of herbicide-resistant weeds. nih.govnih.gov Recent reports have confirmed growing resistance in problematic weeds like waterhemp (Amaranthus tuberculatus) and Palmer amaranth (B1665344) (Amaranthus palmeri). dtnpf.comiastate.edu For instance, a suspected 2,4-D resistant waterhemp population was identified in Iowa in 2022, following a history of multi-year 2,4-D applications. iastate.edu

    Table 2: Examples of Weed Species with Confirmed or Suspected Resistance to 2,4-D

    Weed SpeciesYear of First ReportLocation of First Report
    Wild Carrot (Daucus carota)1957Not Specified
    Spreading Dayflower (Commelina diffusa)1957Not Specified
    Waterhemp (Amaranthus tuberculatus)2009 (Nebraska), 2016 (Illinois), 2018 (Missouri), 2022 (Iowa - suspected)USA
    Kochia (Kochia scoparia)Not SpecifiedNot Specified
    Wild Mustard (Sinapis arvensis)Not SpecifiedNot Specified

    This table is based on data from multiple sources. nih.govnih.goviastate.edu

    The rise of resistance has significant implications for agriculture. It reduces the effectiveness of a key weed management tool, potentially leading to increased crop losses and higher costs for farmers. nih.gov This underscores the critical need for integrated weed management (IWM) strategies. These strategies include using a diversity of tactics, such as rotating herbicides with different modes of action, employing mechanical and cultural weed control methods, and preventing weed escapes from producing seeds. iastate.edu Such approaches are essential to preserve the long-term efficacy of herbicides like Butyl 2,4-dichlorophenoxyacetate and ensure sustainable agricultural production. nih.gov

    Multi-Omics Approaches in Toxicological and Biodegradation Research

    The advent of high-throughput "omics" technologies has revolutionized the study of how biological systems interact with chemical compounds. In the context of Butyl 2,4-dichlorophenoxyacetate, these approaches provide a holistic view of the molecular responses in various organisms, shedding light on both toxicological impacts and biodegradation mechanisms. While much of the research has focused on its active metabolite, 2,4-dichlorophenoxyacetic acid (2,4-D), the findings are highly relevant as the butyl ester is rapidly hydrolyzed to 2,4-D within organisms nih.gov. Multi-omics studies are crucial for understanding the intricate network of genes, proteins, and metabolites that are affected by exposure and are involved in its breakdown mdpi.com.

    Genomic, Proteomic, and Metabolomic Studies in Response to Butyl 2,4-dichlorophenoxyacetate

    Genomic Studies: Genomic analyses have been instrumental in identifying genes and genetic pathways that respond to 2,4-D exposure. In various organisms, exposure to 2,4-D can induce changes in gene expression related to stress response, hormonal regulation, and cellular damage pjoes.com. Studies have shown that 2,4-D can induce oxidative stress, leading to the upregulation of genes involved in antioxidant defense nih.gov. For instance, research in mice demonstrated that high concentrations of 2,4-D led to increased expression of the tumor suppressor gene p53 and the pro-apoptotic gene Bax, while down-regulating the anti-apoptotic gene Bcl-2 in testicular tissue nih.gov. Although some studies have investigated the genotoxic potential of 2,4-D and its derivatives, the evidence remains largely inconclusive, with some assays showing weak activity while others show no genotoxic potential nih.gov.

    Proteomic Studies: Proteomics, the large-scale study of proteins, offers insights into the functional changes occurring within an organism upon exposure to a xenobiotic. In the eukaryotic model organism Saccharomyces cerevisiae (yeast), exposure to 2,4-D resulted in significant alterations in the proteome. These changes indicated an adaptation to herbicide-induced stress nih.gov. Key findings from proteomic analyses include the increased expression of antioxidant enzymes and heat shock proteins, which help mitigate cellular damage. Furthermore, enzymes involved in carbohydrate metabolism and vacuolar H+-ATPase function were also found to be upregulated, suggesting a broad cellular response to maintain homeostasis nih.gov.

    Table 1: Selected Proteins with Altered Expression in Saccharomyces cerevisiae in Response to 2,4-D Stress

    Protein Category Specific Proteins/Subunits Observed Change Implied Function in Stress Response
    Antioxidant Enzymes Ahp1p Increased Defense against oxidative stress
    Heat Shock Proteins Hsp12p, Ssb1p/Ssb2p Increased Protein folding and stability
    Protein/mRNA Degradation Cdc48p, Dcp1p Increased Turnover of damaged proteins and mRNA
    Carbohydrate Metabolism Eno1p, Eno2p, Glk1p Increased Adjustment of energy metabolism
    Vacuolar H+-ATPase Vma1p, Vma2p Increased Maintenance of intracellular pH and ion homeostasis
    Amino Acid Biosynthesis Arg1p, Aro3p, Aro8p, etc. Increased Compensation for metabolic disruption

    This table is based on data from proteomic analysis of yeast exposed to 2,4-D, the active metabolite of Butyl 2,4-dichlorophenoxyacetate. nih.gov

    Metabolomic Studies: Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. Studies on the metabolic fate of Butyl 2,4-dichlorophenoxyacetate in rats have shown that the compound is rapidly hydrolyzed to its primary metabolite, 2,4-D acid nih.gov. This hydrolysis is a critical first step in its biotransformation. The vast majority of the administered dose is excreted in the urine as the free 2,4-D acid within 48 hours nih.gov. Interestingly, no amino acid conjugates of 2,4-D were detected, but a minor, unidentified metabolite, suggested to be a side-chain hydroxyethyl (B10761427) ester, was observed nih.gov. In microorganisms, metabolomic studies are crucial for identifying the intermediate products of biodegradation pathways, which helps in elucidating the complete breakdown process nih.govresearchgate.net. The primary metabolite of 2,4-D degradation is often 2,4-dichlorophenol (2,4-DCP) researchgate.netresearchgate.netnih.gov.

    Development of Novel Degradation Pathways and Mechanisms

    The widespread presence of phenoxy herbicides like Butyl 2,4-dichlorophenoxyacetate in the environment has spurred research into new and more efficient degradation methods. While physical and chemical methods exist, microbial degradation is considered a highly effective and environmentally friendly approach due to the metabolic diversity of microorganisms mdpi.comresearchgate.net.

    The most well-characterized aerobic degradation pathway for 2,4-D is encoded by the tfd genes, extensively studied in bacteria such as Cupriavidus necator JMP134 nih.govresearchgate.net. This pathway involves a series of enzymatic reactions that break down the herbicide into intermediates that can enter the central metabolic cycles of the cell nih.gov.

    The canonical tfd gene-mediated degradation pathway for 2,4-D proceeds as follows:

    Side Chain Cleavage: The process is initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which removes the acetic acid side chain to form 2,4-dichlorophenol (2,4-DCP) nih.govresearchgate.net.

    Hydroxylation: The resulting 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase (TfdB) to form 3,5-dichlorocatechol (B76880) researchgate.net.

    Ring Cleavage: The aromatic ring is cleaved by chlorocatechol 1,2-dioxygenase (TfdC) nih.gov.

    Further Conversion: A series of enzymes (TfdD, TfdE, and TfdF) further convert the intermediates, eventually leading to compounds that can be utilized in the tricarboxylic acid (TCA) cycle nih.govresearchgate.net.

    Future research is focused on harnessing and enhancing these natural degradative capabilities. One promising area is the use of genetic engineering and synthetic biology to create microorganisms with enhanced degradation efficiency mdpi.com. This could involve introducing or modifying key degradative genes in robust bacterial strains that can survive in contaminated environments. Furthermore, the exploration of novel anaerobic degradation pathways is also an active area of research, as anoxic conditions are common in subsurface soils and sediments nih.gov. The discovery of new enzymes and catabolic pathways from diverse microbial sources continues to offer new possibilities for the effective bioremediation of sites contaminated with Butyl 2,4-dichlorophenoxyacetate and related compounds mdpi.comresearchgate.net.

    Table 2: Key Enzymes and Genes in the Aerobic Degradation of 2,4-D

    Gene Enzyme Function in Degradation Pathway
    tfdA α-ketoglutarate-dependent 2,4-D dioxygenase Cleaves the ether linkage, converting 2,4-D to 2,4-dichlorophenol (2,4-DCP)
    tfdB 2,4-DCP hydroxylase Hydroxylates 2,4-DCP to form 3,5-dichlorocatechol
    tfdC Chlorocatechol 1,2-dioxygenase Catalyzes the ortho-cleavage of the aromatic ring of dichlorocatechol
    tfdD Chloromuconate cycloisomerase Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone
    tfdE Chlorodienelactone hydrolase Converts 2-chlorodienelactone to 2-chloromaleylacetate (B1243639)
    tfdF Maleylacetate reductase Reduces 2-chloromaleylacetate, leading to intermediates of the TCA cycle

    This table summarizes the well-established tfd gene pathway for the degradation of 2,4-D, the active form of Butyl 2,4-dichlorophenoxyacetate. nih.govresearchgate.net

    Table 3: Compound Names Mentioned in the Article

    Compound Name
    Butyl 2,4-dichlorophenoxyacetate
    2,4-dichlorophenoxyacetic acid (2,4-D)
    2,4-dichlorophenol (2,4-DCP)
    3,5-dichlorocatechol
    2,4-dichloro-cis,cis-muconate
    2-chlorodienelactone
    2-chloromaleylacetate
    Bax

    Q & A

    Q. What are the optimal synthetic methods for Butyl 2,4-dichlorophenoxyacetate, and how can purity be ensured?

    The synthesis involves esterification of 2,4-dichlorophenoxyacetic acid with butanol. A standard protocol includes dissolving 2,4-dichlorobenzoic acid in methanol with concentrated sulfuric acid as a catalyst, refluxing for 4 hours, and purifying the product via ice-water precipitation and ethanol recrystallization . Purity can be verified using HPLC or GC-MS, with attention to residual solvents and byproducts. Physical characterization (melting point: 185–190°C; density: 1.22 g/cm³) should align with literature values .

    Q. How can researchers characterize the physicochemical properties of Butyl 2,4-dichlorophenoxyacetate?

    Key properties include:

    • Molecular weight : 321.22 g/mol (C14H18Cl2O4) .
    • Thermal stability : Melting point determination via differential scanning calorimetry (DSC) .
    • Solubility : Assessed in polar (e.g., methanol) and nonpolar solvents (e.g., hexane) to guide formulation studies. Spectroscopic techniques (FTIR, NMR) should confirm ester linkage and absence of unreacted precursors .

    Q. What are the standard protocols for detecting Butyl 2,4-dichlorophenoxyacetate in environmental samples?

    Airborne concentrations can be quantified using mass/volume measurements (LOINC 38582-3) via gas chromatography with electron capture detection (GC-ECD) . For aqueous matrices, liquid-liquid extraction followed by LC-MS/MS is recommended, with detection limits validated against spiked controls .

    Advanced Research Questions

    Q. How do bacterial catabolic pathways degrade Butyl 2,4-dichlorophenoxyacetate, and what genetic tools are used to study these mechanisms?

    Degradation involves plasmid-borne tfd genes (e.g., tfdA, tfdB) encoding enzymes for cleavage of the phenoxyacetate side chain and subsequent dechlorination . Key approaches:

    • Gene knockout : Use homologous recombination to disrupt tfdB in Burkholderia cepacia or Sphingomonas agrestis to assess pathway bottlenecks .
    • Metagenomic libraries : Screen contaminated soil DNA for novel oxygenases or hydrolases using activity-based probes .
    • Transcriptomics : Compare RNA-seq profiles of induced vs. non-induced cultures to identify regulatory elements (e.g., Pseudomonas plasmid pJP4) .

    Q. What experimental designs resolve contradictions in reported toxicity data for Butyl 2,4-dichlorophenoxyacetate?

    Discrepancies in genotoxicity (e.g., Ames test vs. micronucleus assay results) may arise from metabolic activation differences . Mitigation strategies:

    • In vitro-in vivo correlation : Use primary hepatocytes to simulate metabolic conversion and compare with in vivo rodent data .
    • Dose-response modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose hormesis and high-dose toxicity .
    • Species-specific assays : Test aquatic models (e.g., goldfish) for oxidative stress biomarkers (e.g., catalase activity) to assess ecotoxicological thresholds .

    Q. How can researchers optimize biodegradation efficiency in heterogeneous environmental matrices?

    Factors like soil organic matter and microbial consortia composition significantly impact degradation rates. Methodological considerations:

    • Microcosm studies : Vary pH (5–9), temperature (15–35°C), and nutrient levels (C:N:P ratios) to identify optimal conditions .
    • Community profiling : Use 16S rRNA sequencing to track shifts in Bradyrhizobium or Alcaligenes populations during degradation .
    • Co-contaminant effects : Evaluate inhibition by co-existing pollutants (e.g., PCBs) using respirometry or ATP bioluminescence assays .

    Data Analysis and Validation

    Q. What statistical methods are suitable for analyzing dose-dependent effects in Butyl 2,4-dichlorophenoxyacetate toxicity studies?

    • ANOVA with post-hoc tests : Compare means across exposure groups (e.g., control, low, medium, high doses) .
    • Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., metabolomics) to identify critical toxicity pathways .
    • Bayesian networks : Model interactions between degradation intermediates and microbial growth kinetics .

    Q. How can researchers validate the specificity of molecular probes targeting Butyl 2,4-dichlorophenoxyacetate-degrading enzymes?

    • Enzyme kinetics : Measure Km and Vmax for putative oxygenases against structural analogs (e.g., 2,4-D-methyl ester) .
    • Immunoblotting : Use polyclonal antibodies against TfdA or TfdB to confirm protein expression in induced cultures .
    • Isotope tracing : Track <sup>13</sup>C-labeled Butyl 2,4-dichlorophenoxyacetate in degradation assays via NMR or mass spectrometry .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.